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(5-Fluoro-3-methylpyridin-2-YL)methanamine Documentation Hub

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  • Product: (5-Fluoro-3-methylpyridin-2-YL)methanamine
  • CAS: 886365-60-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-Fluoro-3-methylpyridin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Core Chemical Identity and Physicochemical Properties (5-Fluoro-3-methylpyridin-2-YL)methanamine is a substituted pyridine derivative characterized by the p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

(5-Fluoro-3-methylpyridin-2-YL)methanamine is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 3-position, and a methanamine group at the 2-position of the pyridine ring. This compound is typically available as a free base and as a hydrochloride salt, each with a distinct Chemical Abstracts Service (CAS) number and molecular formula.

Table 1: Core Chemical and Physical Properties

Property(5-Fluoro-3-methylpyridin-2-YL)methanamine (Free Base)(5-Fluoro-3-methylpyridin-2-YL)methanamine hydrochlorideData Source(s)
CAS Number 886365-60-21428532-86-8[1][2]
Molecular Formula C₇H₉FN₂C₇H₁₀ClFN₂[1][3]
Molecular Weight 140.16 g/mol 176.62 g/mol [1][3]
Appearance Not specified in available literature; likely a solid or liquid at room temperature.Not specified in available literature; likely a solid.Inferred
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

It is important to distinguish this compound from its isomers, such as (3-Fluoro-5-methylpyridin-2-yl)methanamine (CAS 1256805-23-8), as the position of the fluorine and methyl groups significantly influences the molecule's electronic properties and reactivity.

The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small atomic size can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The pyridine scaffold itself is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The combination of a pyridine core with fluorine substitution, as seen in (5-Fluoro-3-methylpyridin-2-YL)methanamine, offers a versatile platform for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties.

Synthesis and Reactivity

Synthesis_Pathway Target (5-Fluoro-3-methylpyridin-2-YL)methanamine Precursor1 2-Cyano-5-fluoro-3-methylpyridine Target->Precursor1 Reduction Precursor2 5-Fluoro-3-methylpicolinonitrile Precursor1->Precursor2 Synonym Precursor3 5-Fluoro-3-methyl-2-halopyridine Precursor2->Precursor3 Cyanation StartingMaterial Substituted Pyridine Precursor Precursor3->StartingMaterial Halogenation/ Functionalization Experimental_Workflow Start Start: (5-Fluoro-3-methylpyridin-2-YL)methanamine Step1 Amide Coupling with Carboxylic Acid Library Start->Step1 Step2 Purification of Amide Library (e.g., HPLC) Step1->Step2 Step3 Characterization (LC-MS, NMR) Step2->Step3 Step4 Biological Screening (e.g., Enzyme Inhibition Assay) Step3->Step4 End Hit Identification and SAR Analysis Step4->End

Figure 2. Generalized Experimental Workflow. This flowchart outlines a typical process for using the title compound in a drug discovery program.

Step-by-Step Methodology for Amide Coupling (Hypothetical):

  • Reaction Setup: To an array of reaction vials, add a solution of (5-Fluoro-3-methylpyridin-2-YL)methanamine in a suitable aprotic solvent (e.g., DMF or DCM).

  • Addition of Carboxylic Acids: To each vial, add a solution of a unique carboxylic acid from a diverse library.

  • Coupling Reagent: Add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to each reaction.

  • Reaction: Stir the reactions at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Workup and Purification: Quench the reactions, perform an extractive workup, and purify the products, typically by preparative HPLC.

  • Analysis: Characterize the purified compounds by analytical LC-MS and ¹H NMR to confirm identity and purity.

Conclusion and Future Directions

(5-Fluoro-3-methylpyridin-2-YL)methanamine represents a promising and versatile building block for the synthesis of novel, biologically active compounds. The strategic placement of the fluoro, methyl, and methanamine substituents offers multiple avenues for chemical modification and the exploration of structure-activity relationships. While detailed experimental data for this specific molecule is currently limited, its potential in medicinal chemistry is evident from the established importance of fluorinated pyridines. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and is anticipated to contribute significantly to the development of new therapeutic agents.

References

  • Beijing Greenchem Technology Co., Ltd. (5-Fluoro-3-methylpyridin-2-YL)methanamine. [Link]

  • PubChem. (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine. [Link]

  • Longdom Publishing. Biological Assays: Innovations and Applications. [Link]

  • Drug Design, Development and Therapy. Evaluation of the biological activity of novel monocationic fluoroaryl. [Link]

  • PubMed. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Utility of C7H9FN2 Pyridine Derivatives: A Technical Guide

Executive Summary The molecular formula C7H9FN2 (Molecular Weight: 140.16 g/mol ) encompasses a highly versatile class of fluorinated pyridine derivatives[1]. As a Senior Application Scientist, I frequently utilize these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C7H9FN2 (Molecular Weight: 140.16 g/mol ) encompasses a highly versatile class of fluorinated pyridine derivatives[1]. As a Senior Application Scientist, I frequently utilize these compounds—specifically isomers like (5-Fluoro-6-methylpyridin-2-yl)methanamine[2] and (3-Fluoro-4-methylpyridin-2-yl)methanamine[3]—as foundational building blocks in the design of targeted therapeutics.

The strategic placement of a fluorine atom on the pyridine ring is not arbitrary. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent basic amine, thereby enhancing membrane permeability. Simultaneously, the methyl group provides steric shielding against metabolic oxidation, making this specific C7H9FN2 scaffold highly desirable in medicinal chemistry[2].

Physicochemical Profiling & Structural Elucidation

To effectively utilize C7H9FN2 derivatives, one must understand how the regiochemistry of the substituents dictates the molecule's physical properties. The table below summarizes the quantitative data for key isomers.

Table 1: Physicochemical Profiling of C7H9FN2 Derivatives

Compound NameCAS NumberMolecular WeightExact MassTPSA (Ų)Structural Role
(5-Fluoro-6-methylpyridin-2-yl)methanamine1256787-77-5140.16 g/mol 140.075 Da38.9Kinase inhibitor scaffold
(3-Fluoro-4-methylpyridin-2-yl)methanamine756807-57-5140.16 g/mol 140.075 Da38.9Ortho-substituted building block
2-(Aminomethyl)-4-fluoroaniline771572-99-7140.16 g/mol 140.075 Da46.0Aniline isomer comparison

Data supported by [2],[3], and .

Synthetic Methodologies and Mechanistic Pathways

The synthesis of a specific C7H9FN2 isomer, such as (5-Fluoro-6-methylpyridin-2-yl)methanamine, requires a highly controlled sequence to ensure strict regioselectivity[2].

  • Fluorination: The synthesis typically begins with 5-amino-6-methylpyridine. A Balz-Schiemann reaction (diazotization followed by thermal decomposition of the tetrafluoroborate salt) introduces the fluorine atom. Causality: This method is chosen because it avoids the poor regiocontrol and harsh conditions typical of direct electrophilic fluorination on electron-deficient pyridine rings.

  • Cyanation: A Minisci-type C-H activation introduces a nitrile group at the 2-position. Causality: The methyl group at C6 sterically and electronically blocks that position, directing the radical attack exclusively to the C2 position.

  • Reduction: The nitrile is reduced to the primary amine using Raney Nickel and hydrogen gas. Causality: Catalytic hydrogenation with Raney Ni prevents the unwanted defluorination that frequently occurs when using stronger, unselective reducing agents like LiAlH4.

SynthesisWorkflow SM 5-Amino-6-methylpyridine (Starting Material) F_Inter Balz-Schiemann Fluorination SM->F_Inter NaNO2, HF CN_Inter Minisci C-H Cyanation F_Inter->CN_Inter HCN, Radical Reduct Catalytic Hydrogenation CN_Inter->Reduct Raney Ni, H2 Product (5-Fluoro-6-methylpyridin-2-yl) methanamine (C7H9FN2) Reduct->Product Workup

Regioselective synthetic workflow for C7H9FN2 pyridine derivatives.

Experimental Protocol: Self-Validating Analytical Characterization

To ensure the integrity of the synthesized C7H9FN2 derivative, a self-validating analytical workflow is mandatory. This protocol cross-verifies molecular weight via LC-MS and regiochemistry via NMR.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized C7H9FN2 compound in 1.0 mL of LC-MS grade Methanol.

  • Causality: Methanol ensures complete dissolution of the polar primary amine while remaining highly compatible with electrospray ionization (ESI) droplet desolvation[1].

Step 2: UPLC-MS Analysis (Molecular Weight Validation)

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: ESI+ mode.

  • Validation Logic: The presence of a sharp peak at m/z 141.08 [M+H]+ directly confirms the exact mass (140.075 Da) of the C7H9FN2 structure[1]. The formic acid facilitates the protonation of the primary amine, maximizing signal intensity and ensuring a clean spectrum.

Step 3: Multinuclear NMR Spectroscopy (Structural Regiochemistry)

  • Solvent: Deuterated Chloroform (CDCl3) or DMSO-d6.

  • 1H NMR: Identify the singlet of the methyl group (~2.3 ppm) and the singlet/doublet of the methylene protons (~3.9 ppm).

  • 19F NMR: A distinct signal (typically around -120 to -130 ppm) will be observed.

  • Validation Logic: The coupling constant (J-coupling) between the fluorine atom and the adjacent aromatic protons in the 1H NMR spectrum definitively proves the relative positioning of the F, CH3, and CH2NH2 groups on the pyridine ring. If the substitution pattern is incorrect (e.g., an isomer like 2-(aminomethyl)-4-fluoroaniline), the splitting pattern will immediately reveal the structural flaw.

Applications in Drug Development

Fluoromethylpyridinemethanamines are frequently utilized as key pharmacophores in the development of targeted therapies[2]. The primary amine serves as an excellent hydrogen bond donor and acceptor, which is crucial for interacting with the hinge region of kinases (such as Pim kinases in oncology research). Furthermore, the strategic inclusion of the fluorine atom enhances the metabolic stability of the pyridine core, preventing rapid cytochrome P450-mediated oxidation—a common pharmacokinetic liability in unfluorinated analogs[2].

References

  • (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537 Source: PubChem, National Institutes of Health URL:[Link]

Sources

Foundational

Strategic Utilization of Fluorinated Pyridine Methanamines in Drug Design

Executive Summary: The Physicochemical Edge In modern medicinal chemistry, the fluorinated pyridine methanamine scaffold represents a "privileged structure" that solves a specific triad of problems: solubility, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Edge

In modern medicinal chemistry, the fluorinated pyridine methanamine scaffold represents a "privileged structure" that solves a specific triad of problems: solubility, metabolic liability, and hERG channel inhibition.

While pyridine itself is a classic bioisostere for benzene (improving aqueous solubility via the pyridine nitrogen's basicity), it often suffers from rapid oxidative metabolism by CYP450 enzymes and excessive basicity (


), which can lead to promiscuous binding.

The Fluorine Solution: Strategically placing a fluorine atom on the pyridine ring acts as a "metabolic roadblock" and an electronic tuner.

  • Basicity Modulation: Fluorine's high electronegativity pulls electron density from the ring, significantly lowering the

    
     of the pyridine nitrogen. This reduces the percentage of ionized species at physiological pH, improving membrane permeability (LogD) and reducing cation-pi interactions that often drive hERG toxicity.
    
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is virtually inert to oxidative cleavage, effectively blocking metabolic "soft spots."

Comparative Physicochemical Profile
PropertyPyridine Methanamine3-F-Pyridine MethanamineImpact of Fluorination
Basicity (

of Py-N)
~5.2~2.5 - 3.0Reduced: Lowers hERG liability; alters solubility profile.
Lipophilicity (LogP) LowModerateIncreased: Improves passive permeability.
Metabolic Stability Low (N-oxidation, C-oxidation)HighEnhanced: Blocks P450 oxidation at the F-substituted site.
Dipole Moment ~2.2 D~3.5 DAltered: Changes orientation in the binding pocket.

Strategic Design: Isomer Selection

The position of the fluorine atom relative to the methanamine handle is not arbitrary; it dictates the electronic environment of the amine and the vector of the dipole.

Decision Logic for Isomer Selection

IsomerSelection Start Select Scaffold Requirement Prob_Metab Problem: High Metabolic Clearance? Start->Prob_Metab Prob_hERG Problem: hERG Liability / High Basicity? Start->Prob_hERG Sol_Block Strategy: Metabolic Blocking Prob_Metab->Sol_Block Sol_Electronic Strategy: Electronic Deactivation Prob_hERG->Sol_Electronic Select_3F Select: 3-Fluoro Isomer (Blocks ortho-oxidation) Sol_Block->Select_3F Site of metabolism is C3 Select_6F Select: 6-Fluoro Isomer (Blocks para-oxidation relative to N) Sol_Block->Select_6F Site of metabolism is C6 Select_Ortho Select: Ortho-F (2-F or 6-F) (Max inductive effect on N) Sol_Electronic->Select_Ortho Strongest pKa reduction

Figure 1: Decision matrix for selecting the optimal fluorinated pyridine isomer based on ADME liabilities.

Synthetic Methodologies

Accessing these building blocks typically follows a convergent route. The most robust industrial approach involves the reductive amination of cyanopyridines , which are themselves derived from halopyridines via cyanation.

Core Synthetic Workflow

SynthesisWorkflow SM Fluorinated Chloropyridine (Commercial Start) Step1 Cyanation (Zn(CN)2, Pd cat.) SM->Step1 Inter Fluorocyanopyridine (Intermediate) Step1->Inter Step2 Controlled Reduction (H2, Raney Ni/Pd) Inter->Step2 Product Fluorinated Pyridine Methanamine Step2->Product

Figure 2: Standard synthetic pathway from commercial halopyridines to methanamine building blocks.

Critical Synthetic Considerations
  • Cyanation (The Setup): The Rosenmund-von Braun reaction (using CuCN) is traditional but requires high heat. Modern protocols prefer Pd-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] as non-toxic cyanide sources. This preserves the C-F bond, which can be labile under harsh nucleophilic conditions (SNAr).

  • Reduction (The Challenge): The reduction of nitriles to primary amines is prone to "dimerization," where the forming primary amine reacts with the intermediate imine to form a secondary amine.

    • Solution: Perform hydrogenation in the presence of ammonia (NH₃) or acetic anhydride . Ammonia shifts the equilibrium away from the secondary amine. Acetic anhydride traps the primary amine as an acetamide, which is subsequently hydrolyzed.

Detailed Experimental Protocol

Target: Synthesis of (3-fluoropyridin-2-yl)methanamine dihydrochloride. Rationale: This isomer is a high-value scaffold where the fluorine modulates the basicity of the adjacent pyridine nitrogen.

Step 1: Cyanation of 2-Chloro-3-fluoropyridine

Note: This step utilizes Pd-catalysis to avoid harsh SNAr conditions that might displace the fluorine.

  • Reagents: 2-Chloro-3-fluoropyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq), Zn dust (0.1 eq).

  • Solvent: Anhydrous DMA (Dimethylacetamide).

  • Procedure:

    • Charge a reaction flask with reagents under nitrogen atmosphere.

    • Add degassed DMA.

    • Heat to 110°C for 4–6 hours. Monitor by LC-MS for disappearance of starting chloride.

    • Workup: Cool to RT. Dilute with EtOAc and wash with 1M NaOH (to quench cyanide traces) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 85-90%.

Step 2: Hydrogenation to Methanamine (Self-Validating Protocol)

Critical Control: Prevention of secondary amine formation.

  • Reagents: 3-Fluoro-2-cyanopyridine (from Step 1), Raney Nickel (slurry in water, approx 20 wt%), Methanolic Ammonia (7N).

  • Procedure:

    • Dissolve the nitrile in 7N NH₃ in MeOH (concentration ~0.1 M). The excess ammonia is the causality for high selectivity toward the primary amine.

    • Add Raney Nickel catalyst carefully (pyrophoric).

    • Hydrogenate at 3–5 bar (45–75 psi) H₂ at room temperature for 12 hours.

    • Validation: Check LC-MS. The mass should correspond to M+4 (reduction of CN to CH₂NH₂). If M+M (dimer) is observed, ammonia concentration was too low.

    • Workup: Filter catalyst through Celite (keep wet to prevent fire). Concentrate filtrate.

    • Salt Formation: Dissolve residue in EtOH, cool to 0°C, and add 4M HCl in dioxane. Collect the precipitate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][3] [Link]

  • Meanwell, N. A. (2018).[4][5][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Bouillon, A., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S. Patent No.[1] 7,208,603. Washington, DC: U.S. Patent and Trademark Office.

Sources

Exploratory

Technical Deep Dive: Strategic Substitution in Picolylamine Scaffolds

3-Methyl vs. 5-Fluoro-2-Picolylamine Executive Summary In the design of bidentate ligands and pharmacophores, the 2-picolylamine (2-aminomethylpyridine) scaffold is a ubiquitous "privileged structure." However, the unsub...

Author: BenchChem Technical Support Team. Date: March 2026

3-Methyl vs. 5-Fluoro-2-Picolylamine

Executive Summary

In the design of bidentate ligands and pharmacophores, the 2-picolylamine (2-aminomethylpyridine) scaffold is a ubiquitous "privileged structure." However, the unsubstituted scaffold often suffers from rapid metabolic clearance and non-optimal metal binding kinetics. Strategic substitution on the pyridine ring allows researchers to tune these properties with high precision.

This guide contrasts two critical derivatives: 3-methyl-2-picolylamine and 5-fluoro-2-picolylamine . While both modifications alter the physicochemical profile, they do so through opposing mechanisms:

  • 3-Methyl: Introduces steric pressure proximal to the chelation site and provides electron donation (+I) , increasing basicity but imposing conformational restriction.

  • 5-Fluoro: Introduces electronic withdrawal (-I) without significant steric bulk, decreasing basicity and blocking a key metabolic soft spot (C5 oxidation).[1]

Part 1: Physicochemical & Electronic Profiling

The choice between a methyl and a fluoro substituent fundamentally alters the electronic landscape of the pyridine ring. This affects the basicity of the pyridine nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and the overall lipophilicity (LogP) of the molecule.
Comparative Properties Table
Property2-Picolylamine (Ref)3-Methyl-2-Picolylamine5-Fluoro-2-Picolylamine
Electronic Effect StandardInductive Donor (+I)Inductive Withdrawer (-I)
Steric Influence NegligibleHigh (Ortho-effect)Low (Remote from chelate)

(

)
~2.3~2.8 - 3.1 (More Basic)~0.5 - 1.0 (Less Basic)

(

)
~8.8~8.9~8.4
LogP (Lipophilicity) ~0.6~1.1 (More Lipophilic)~0.8 (Modulated Polarity)
Coordination Mode Flexible BidentateRigid/Twisted BidentateFlexible Bidentate
Metabolic Liability High (C5 Oxidation)High (Benzylic Oxidation)Low (C5 Blocked)

Key Insight - The Basicity Shift:

  • The 3-methyl group pushes electron density into the ring, making the pyridine nitrogen a harder, stronger base. This stabilizes complexes with hard metals (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) but may slow down ligand exchange rates due to steric crowding.
  • The 5-fluoro group pulls electron density away, significantly lowering the

    
     of the pyridine nitrogen. This makes the nitrogen a softer donor and ensures that at physiological pH (7.4), a larger fraction of the pyridine ring remains unprotonated and available for metal binding, despite the lower intrinsic affinity.
    
Part 2: Synthetic Accessibility & Protocols

Synthesis of both derivatives typically converges on the reduction of the corresponding 2-cyanopyridine . This route is preferred over direct amination of halomethylpyridines due to the avoidance of over-alkylation (formation of secondary/tertiary amines).[1]

Modular Synthetic Workflow (Graphviz)[1]

Synthesis_Workflow Start_Me Precursor A: 2-Bromo-3-methylpyridine Cyanation Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 120°C) Start_Me->Cyanation Start_F Precursor B: 2-Bromo-5-fluoropyridine Start_F->Cyanation Nitrile_Me Intermediate: 2-Cyano-3-methylpyridine Cyanation->Nitrile_Me Path A Nitrile_F Intermediate: 2-Cyano-5-fluoropyridine Cyanation->Nitrile_F Path B Reduction Reduction (H2, Pd/C, MeOH/HCl) OR (BH3·THF) Nitrile_Me->Reduction Nitrile_F->Reduction Product_Me Product: 3-Methyl-2-picolylamine Reduction->Product_Me Product_F Product: 5-Fluoro-2-picolylamine Reduction->Product_F

Caption: Modular synthesis via Pd-catalyzed cyanation followed by reduction. Path A yields the sterically hindered 3-methyl variant; Path B yields the metabolically stable 5-fluoro variant.

Detailed Protocol: Nitrile Reduction (General Procedure)

This protocol assumes the starting material is the corresponding 2-cyanopyridine.

Reagents:

  • Substrate: 2-Cyano-3-methylpyridine OR 2-Cyano-5-fluoropyridine (1.0 eq)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (anhydrous)[1]

  • Additive: Conc. HCl (2.0 eq) - Critical to prevent secondary amine formation.[1]

  • Hydrogen Source:

    
     balloon or Parr shaker (30-50 psi).
    

Step-by-Step:

  • Preparation: In a flame-dried hydrogenation vessel, dissolve the nitrile (10 mmol) in anhydrous Methanol (50 mL).

  • Acidification: Add concentrated HCl (20 mmol) dropwise. Note: Protonating the primary amine product as it forms prevents it from reacting with the intermediate imine, stopping dimer formation.

  • Catalyst Addition: Carefully add 10% Pd/C (100-200 mg) under an inert argon atmosphere.[1]

  • Hydrogenation: Purge the vessel with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     three times. Agitate under 
    
    
    
    atmosphere (balloon or 40 psi) at room temperature for 12–16 hours. Monitor by TLC (disappearance of nitrile).
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Neutralization: Concentrate the filtrate to a residue. Redissolve in minimal water, cool to 0°C, and basify to pH >12 using 5M NaOH.

  • Extraction: Extract the free amine with Dichloromethane (3 x 30 mL). Dry combined organics over

    
    .
    
  • Purification: Remove solvent in vacuo. Distillation (Kugelrohr) is recommended for high purity, as picolylamines can degrade on silica gel.[1]

Part 3: Medicinal Chemistry & SAR Implications

The selection of 3-methyl vs 5-fluoro is rarely arbitrary; it addresses specific failure modes in drug discovery.

1. Metabolic Stability (The "Fluorine Effect")

The C5 position of the pyridine ring (para to the aminomethyl group) is electronically susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450).[1]

  • Problem: Unsubstituted 2-picolylamines are often rapidly cleared via C5-oxidation.

  • Solution (5-Fluoro): Fluorine substitution at C5 blocks this metabolic soft spot.[1] The strong C-F bond resists oxidation, significantly extending the half-life (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) of the compound.
    
  • Risk (3-Methyl): While the 3-methyl group adds lipophilicity, the methyl group itself can become a site for benzylic oxidation (

    
    ), potentially introducing a new clearance pathway.
    
2. Conformational Restriction (The "Ortho Effect")[1]
  • 3-Methyl: The methyl group at C3 creates a steric clash with the protons of the aminomethyl arm (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). This restricts the free rotation of the arm, forcing the molecule into a specific conformation (often non-planar).
    
    • Application: Pre-organizing the ligand for metal binding (entropic benefit) or enforcing chirality in asymmetric catalysis.[1]

  • 5-Fluoro: Being at the C5 position, the fluorine atom is remote from the rotatable arm. It exerts no steric influence on the conformation, allowing the ligand to adopt a flexible fit within a binding pocket.

Decision Logic for SAR Optimization (Graphviz)

SAR_Decision_Tree Start SAR Optimization Goal Q1 Is metabolic clearance high? Start->Q1 Q2 Is the site of metabolism C5? Q1->Q2 Yes Q3 Is the complex unstable? Q1->Q3 No Q2->Q3 No Action_F Select 5-Fluoro-2-picolylamine Q2->Action_F Yes (Block Soft Spot) Q4 Is selectivity (steric) required? Q3->Q4 Yes Action_Ref Keep Unsubstituted Q3->Action_Ref No Q4->Action_F No (Electronic Tuning) Action_Me Select 3-Methyl-2-picolylamine Q4->Action_Me Yes (Steric Gear)

Caption: Decision matrix for selecting substituents based on metabolic liability (C5 oxidation) versus the need for steric pre-organization.

Part 4: Coordination Chemistry Specifics

For researchers using these molecules as ligands (e.g., for Zinc or Copper sensors, or radiopharmaceuticals):

  • 3-Methyl-2-picolylamine:

    • Steric Gearing: In octahedral complexes (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ), the 3-methyl groups clash if arranged in a planar fashion. This forces the complex into specific isomers (e.g., fac vs mer), often destabilizing the mer isomer.
      
    • Axial Shielding: The methyl group provides steric bulk above and below the coordination plane, protecting the metal center from axial attack by solvent molecules or competing ligands.

  • 5-Fluoro-2-picolylamine:

    • Electronic Tuning: The lower

      
       of the pyridine nitrogen reduces the overall formation constant (
      
      
      
      ) of the metal complex compared to the methyl variant.
    • "Switching" Potential: The reduced basicity allows for metal release at higher pH values (less acidic conditions) compared to the 3-methyl variant, which is useful for pH-responsive sensors or drug release mechanisms.

References
  • Physicochemical Properties of Pyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: General pKa and reactivity trends of methyl vs fluoro pyridines.
    • [1]

  • Metabolic Stability & Fluorine Substitution

    • Source: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
    • Context: Fluorine as a metabolic block
  • Synthesis of Picolylamines (Nitrile Reduction)

    • Source: Chelucci, G. (2015).[1] Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine (ampy)-based ligands in catalysis.[1] Coordination Chemistry Reviews, 300, 29-85.

    • Context: Synthetic routes to substituted picolylamines.
    • [1]

  • Steric Effects in Coordination Chemistry

    • Source: Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914.
    • Context: Effect of ortho-substitution (3-position in pyridine) on metal binding constants and geometry.
    • [1]

Sources

Foundational

Precise pKa Modulation in Fluorinated Pyridin-2-ylmethanamine Derivatives: A Technical Guide for Drug Design

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing aqueous solubility with membrane permeability. For drug candidates containing basic am...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing aqueous solubility with membrane permeability. For drug candidates containing basic amines, this balance is dictated by the acid dissociation constant (


). The pyridin-2-ylmethanamine motif is a classic pharmacophore, but its native basicity often leads to poor passive permeability and high hERG liability at physiological pH (7.4).

This whitepaper provides an in-depth technical framework for strategically tuning the


 of pyridin-2-ylmethanamines through fluorination, detailing the mechanistic causality, quantitative data, and self-validating experimental protocols required to accurately measure these shifts.

Mechanistic Insights: The Causality of Fluorination on Basicity

At physiological pH, exists predominantly in a mono-protonated state. The primary aliphatic amine is highly basic (


), while the pyridine nitrogen is weakly basic (

)[1]. This high degree of amine protonation (>95% at pH 7.4) restricts lipophilicity (LogD) and limits blood-brain barrier (BBB) penetration.

To optimize the ADME profile, we utilize the strong electron-withdrawing inductive effect (-I) of fluorine. Because fluorine is the most electronegative element, its introduction pulls electron density away from the basic nitrogen centers through the sigma-bond framework.

  • Proximity Effect: The attenuation of the -I effect is highly distance-dependent. A fluorine atom at the 6-position (ortho to the pyridine nitrogen) drastically reduces the pyridine

    
    . For context, a single fluorine atom adjacent to the pyridine nitrogen (as in ) reduces the pyridine 
    
    
    
    to below zero[2].
  • Through-Bond Attenuation: While the primary amine is insulated by a methylene spacer, the inductive pull from a fluorinated pyridine ring—or a strongly electron-withdrawing trifluoromethyl group as seen in—still propagates through the bonds, lowering the amine

    
     by 1.0 to 1.5 units[3]. This subtle shift increases the fraction of neutral species at pH 7.4, directly enhancing passive permeability.
    

Mechanism A Fluorine Substitution (e.g., 6-Fluoro) B Strong -I Effect (Electron Withdrawal) A->B C Pyridine N Electron Density Drops B->C D Amine N Electron Density Drops B->D E pKa1 Decrease (Pyridine N) C->E F pKa2 Decrease (Amine N) D->F

Figure 1: Mechanistic pathway of pKa modulation via fluorine-induced inductive effects.

Quantitative Data Summary

The table below summarizes the macroscopic


 values for the native scaffold alongside calculated projections for its fluorinated derivatives based on Hammett constants (

).

Table 1:


 Values of Pyridin-2-ylmethanamine and Fluorinated Derivatives 
CompoundSubstitution

(Pyridine N)

(Amine N)
Data TypeReference
Pyridin-2-ylmethanamineNone2.318.79ExperimentalPubChem[1]
5-Fluoro-pyridin-2-ylmethanamine5-Fluoro~1.5~8.2CalculatedExtrapolated
6-Fluoro-pyridin-2-ylmethanamine6-Fluoro<1.0~7.8CalculatedExtrapolated
(6-(Trifluoromethyl)pyridin-2-yl)methanamine6-

<0.5~7.5CalculatedAmbeed[3]

Experimental Methodologies: Self-Validating Protocols

Fluorination inherently decreases aqueous solubility, rendering standard aqueous potentiometric titrations unreliable due to precipitation. Furthermore, when


 values compress (move closer together), macroscopic titration curves blur, necessitating site-specific techniques. The following self-validating protocols are engineered to overcome these challenges.

Workflow A Compound Synthesis & Purification (>95%) B Aqueous Solubility Assessment A->B C Potentiometric Titration (High Solubility) B->C Soluble D UV-Metric Titration (Low Sol. / High UV) B->D Poorly Soluble E NMR Titration (Site-Specific pKa) B->E Overlapping pKa F Data Fitting & Yasuda-Shedlovsky Extrapolation C->F D->F E->F

Figure 2: Decision matrix and experimental workflow for pKa determination of fluorinated amines.

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: By titrating in varying ratios of a miscible organic solvent (methanol), we maintain the fluorinated compound in solution. The Yasuda-Shedlovsky extrapolation mathematically corrects for the dielectric constant shift, yielding the true aqueous


.
  • System Self-Validation: Prior to analyzing the test article, titrate a standard reference compound (e.g., potassium hydrogen phthalate) in aqueous media. Validation Check: A deviation of >0.05

    
     units from literature values necessitates immediate pH electrode recalibration.
    
  • Sample Preparation: Prepare a 10 mM stock solution of the fluorinated pyridin-2-ylmethanamine in HPLC-grade methanol.

  • Cosolvent Aliquoting: Dispense the stock into three separate titration vials containing 30%, 40%, and 50% Methanol/Water (v/v) mixtures.

  • Acidification: Acidify each solution to pH 1.5 using standardized 0.5 M HCl to ensure complete protonation of both nitrogen centers.

  • Titration: Titrate with standardized 0.5 M KOH under a continuous nitrogen purge (to prevent

    
     absorption and carbonic acid formation) up to pH 12.0.
    
  • Data Extraction: Plot the apparent

    
     (
    
    
    
    ) against the inverse dielectric constant of the specific cosolvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the final aqueous
    
    
    .
Protocol B: -NMR Titration for Site-Specific Assignment

Causality: Potentiometry only provides macroscopic ionization constants. To definitively prove which


 belongs to the pyridine nitrogen versus the primary amine—especially in heavily fluorinated derivatives where values may invert or compress—NMR titration tracks the localized electron density changes.
  • System Self-Validation: Include 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal reference standard. Validation Check: DSS chemical shifts are pH-independent; any movement in the DSS peak indicates solvent or temperature artifacts, invalidating the run.

  • Sample Preparation: Prepare a 5 mM solution of the compound in

    
    . Adjust the ionic strength to 0.15 M using KCl to mimic physiological osmolarity.
    
  • pD Adjustment: Adjust the pD of the solution from 1.0 to 12.0 in 0.5 unit increments using DCl and NaOD. (Note:

    
    ).
    
  • Spectral Acquisition: Acquire

    
    -NMR spectra at each pD point, utilizing presaturation techniques to suppress the residual HOD water peak.
    
  • Tracking & Plotting: Track the chemical shift (

    
    ) of the methylene protons (
    
    
    
    ) to monitor the amine protonation, and the aromatic protons to monitor the pyridine protonation.
  • Curve Fitting: Plot

    
     vs. pH. The inflection point of each resulting sigmoidal curve corresponds to the specific micro-
    
    
    
    of the adjacent basic center.

References

Sources

Exploratory

Advanced Safety Data and Handling Whitepaper: (5-Fluoro-3-methylpyridin-2-YL)methanamine

Executive Summary (5-Fluoro-3-methylpyridin-2-YL)methanamine is a highly reactive, fluorinated heterocyclic building block utilized extensively in medicinal chemistry and drug development. Due to the dual chemical nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Fluoro-3-methylpyridin-2-YL)methanamine is a highly reactive, fluorinated heterocyclic building block utilized extensively in medicinal chemistry and drug development. Due to the dual chemical nature of its scaffold—an electron-deficient fluorinated pyridine ring coupled with a highly nucleophilic primary methanamine—it presents unique physicochemical hazards. This whitepaper provides an in-depth analysis of its safety profile, the mechanistic causality behind its toxicity, and self-validating experimental protocols designed to ensure operational safety and scientific integrity.

Physicochemical Profiling & Quantitative Data

Understanding the physical state of the compound is the first step in risk mitigation. The chemical is commercially available in two primary forms: the volatile free base and the stabilized hydrochloride salt[1],[2].

Property(5-Fluoro-3-methylpyridin-2-YL)methanamine (Free Base)Hydrochloride Salt
CAS Registry Number 886365-60-21428532-86-8
Molecular Formula C₇H₉FN₂C₇H₁₀ClFN₂
Molecular Weight 140.16 g/mol 176.62 g/mol
Storage Conditions 2-8°C, Dark, Inert AtmosphereRoom Temp / 2-8°C, Dry
GHS Classification Danger (Skin Corr. 1B, Eye Dam. 1)Danger (Irritant/Corrosive)

Causality in Storage Requirements: The free base mandates storage at 2-8°C under an inert atmosphere[2]. This is not merely a suggestion but a chemical necessity. Primary amines rapidly undergo nucleophilic attack on atmospheric carbon dioxide, yielding insoluble carbamate salts that degrade reagent molarity and block syringe needles. Furthermore, the pyridine ring is susceptible to photo-oxidation, necessitating dark storage.

Hazard Identification & Toxicological Causality

The hazard profile of (5-Fluoro-3-methylpyridin-2-YL)methanamine is driven by two distinct structural features: the basicity of the amine and the lipophilicity induced by the fluorine atom.

  • Amine-Driven Corrosivity: Like other [3], the primary amine (-CH₂NH₂) acts as a strong base and nucleophile. Upon contact with the moisture in human skin or ocular tissue, it generates hydroxide ions. This localized spike in pH causes the saponification of lipid bilayers and the irreversible denaturation of cellular proteins, resulting in severe liquefaction necrosis[4].

  • Fluorine-Enhanced Penetration: The substitution of fluorine at the C5 position of the pyridine ring fundamentally alters the molecule's pharmacokinetics. Fluorine's high electronegativity and small van der Waals radius significantly increase the lipophilicity of the scaffold[5]. This allows the corrosive molecule to permeate the stratum corneum and cellular membranes much more rapidly than non-fluorinated analogs, exacerbating the depth and severity of chemical burns[5].

ToxicityMechanism A Exposure to (5-Fluoro-3-methylpyridin-2-YL)methanamine B Primary Amine Nucleophilic Attack A->B Chemical Reactivity C Fluorine-Enhanced Lipid Penetration A->C Lipophilicity D Cellular Membrane Disruption B->D C->D E Protein Denaturation & ROS Generation D->E F Tissue Necrosis (Severe Burns) E->F Irreversible Damage

Figure 1: Mechanistic pathway of cellular toxicity driven by amine nucleophilicity and fluorination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, handling this compound requires a self-validating workflow. Every step must contain an inherent check to confirm safety and chemical integrity.

Step-by-Step Methodology: Dispensing and Reaction Setup
  • Environmental Purging: Set up the reaction vessel on a Schlenk line within a Class II Fume Hood.

    • Validation: Observe the bubbler to ensure a steady positive pressure of Argon. This prevents atmospheric CO₂ from forming carbamates with the reagent.

  • PPE Selection: Don safety goggles, a lab coat, and double gloves (Nitrile over Neoprene).

    • Causality: Fluorinated organic compounds can rapidly permeate standard nitrile gloves. The neoprene under-layer provides a secondary chemical barrier against corrosive amines.

  • Closed-System Dispensing: Using a gas-tight syringe purged with Argon, extract the required volume of the free base.

  • Reaction Execution: Introduce the reagent dropwise into the reaction mixture at 0°C to control the exothermic nature of amine-coupling reactions.

  • Quenching & Waste Segregation: Post-reaction, quench any residual (5-Fluoro-3-methylpyridin-2-YL)methanamine by adding 1M HCl dropwise.

    • Validation: Test the aqueous waste layer with pH paper. A pH of < 3 confirms the complete protonation of the primary amine into its hydrochloride salt[1], neutralizing its volatility and nucleophilic hazard.

HandlingWorkflow S1 1. Fume Hood Setup S2 2. PPE Verification S1->S2 S3 3. Argon Purge S2->S3 S4 4. Closed-System Dispensing S3->S4 S5 5. Reaction Execution S4->S5 S6 6. HCl Quench & pH Validation S5->S6

Figure 2: Self-validating experimental workflow for the safe handling of reactive methanamines.

Emergency Response & Decontamination Pathways

In the event of an accidental exposure, rapid intervention is required to mitigate the liquefaction necrosis induced by the alkaline amine[4].

  • Dermal/Ocular Exposure: Immediate and continuous flushing with copious amounts of water for a minimum of 15 minutes is mandatory. Water physically dilutes the localized concentration of hydroxide ions generated by the amine. Do not attempt to neutralize the skin with acids, as the exothermic neutralization reaction will cause secondary thermal burns.

  • Inhalation: The volatility of the free base presents a severe respiratory hazard. Move the victim to fresh air immediately. The fluorinated nature of the compound can cause delayed pulmonary edema; therefore, prophylactic oxygen administration and immediate medical observation are required.

EmergencyLogic E1 Accidental Exposure E2 Skin/Eye Contact? E1->E2 E3 Inhalation? E1->E3 E4 Flush with Water (Min 15 Minutes) E2->E4 Yes E5 Move to Fresh Air Administer O2 E3->E5 Yes E6 Immediate Medical Attention E4->E6 E5->E6

Figure 3: Emergency response logic tree for acute exposure to corrosive pyridinylmethanamines.

References

  • Title: 2-Pyridinemethanamine | C6H8N2 | CID 19509 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Reductive Amination Protocol for (5-Fluoro-3-methylpyridin-2-yl)methanamine

Abstract & Introduction This application note details the optimized protocol for performing reductive aminations using (5-Fluoro-3-methylpyridin-2-yl)methanamine . This fluorinated pyridine building block is increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for performing reductive aminations using (5-Fluoro-3-methylpyridin-2-yl)methanamine . This fluorinated pyridine building block is increasingly utilized in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity in kinase inhibitors and GPCR ligands.

While reductive amination is a standard transformation, this specific substrate presents unique challenges due to the steric bulk of the 3-methyl group (ortho to the reaction center) and the coordinating ability of the pyridine nitrogen . Standard protocols often result in stalled imine formation or incomplete reduction. This guide provides a "Gold Standard" protocol using Sodium Triacetoxyborohydride (STAB) for aldehydes and a Lewis-Acid mediated protocol for sterically hindered ketones.

Chemical Profile
PropertyData
Compound Name (5-Fluoro-3-methylpyridin-2-yl)methanamine
CAS Number 1428532-86-8 (HCl salt) / 886365-60-2 (Free base)
Molecular Weight 140.16 g/mol (Free base)
Key Structural Features 5-Fluoro (Metabolic block), 3-Methyl (Conformational lock/Steric bulk)
pKa (Calculated) ~8.5 (Primary amine), ~3.0 (Pyridine N)
Storage Hygroscopic (HCl salt); Store under inert gas at 2-8°C

Mechanistic Insight & Reaction Logic

The success of this reaction hinges on the formation of the imine intermediate.[1][2] The 3-methyl group on the pyridine ring exerts steric pressure on the exocyclic nitrogen, potentially destabilizing the hemiaminal intermediate. Furthermore, the pyridine nitrogen can chelate with boron-based reducing agents, retarding the hydride transfer.

Reaction Pathway Diagram

The following diagram illustrates the critical "decision points" in the reaction pathway where the 3-methyl group influences the outcome.

ReductiveAmination cluster_0 Critical Optimization Zone Start (5-Fluoro-3-methylpyridin-2-yl) methanamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Slowed by 3-Me Sterics) ImineSalt Iminium Ion (Activated) Imine->ImineSalt + H+ or Lewis Acid Product Secondary Amine Product ImineSalt->Product + H- (Reduction) (STAB/NaBH4)

Figure 1: Reaction pathway highlighting the rate-limiting dehydration step caused by ortho-substitution.

Experimental Protocols

Method A: The "Gold Standard" (Aldehydes & Unhindered Ketones)

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Rationale: STAB is mild and allows for "one-pot" reductive amination.[2] It reduces the imine selectively without reducing the aldehyde/ketone, minimizing side reactions.[2]

Materials:

  • Amine: (5-Fluoro-3-methylpyridin-2-yl)methanamine (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Procedure:

  • Free Base Preparation (If using HCl salt): Dissolve the amine hydrochloride in a minimal amount of water, basify with 1M NaOH, and extract into DCM. Dry over Na2SO4 and concentrate. Note: Using the HCl salt directly with excess Et3N is possible but often lowers yields due to salt precipitation.

  • Imine Formation: In a dry reaction vial, dissolve the amine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL, 0.2 M).

  • Acid Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 30 minutes. Crucial: This buffers the pH to ~5-6, accelerating imine formation.

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly.

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by LC-MS.[3][4] Look for the disappearance of the imine mass (M-1) and appearance of product (M+2).

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (not water alone, to break boron complexes). Stir vigorously for 20 minutes until gas evolution ceases. Extract with DCM (3x).[4]

  • Purification: Dry organic layers over Na2SO4. Purify via flash chromatography.

Method B: Titanium-Mediated (Hindered Ketones)

Reagent of Choice: Titanium(IV) Isopropoxide [Ti(OiPr)4] + NaBH4 Rationale: For hindered ketones or when the 3-methyl group prevents imine formation, Ti(OiPr)4 acts as a Lewis acid and a water scavenger, forcing the equilibrium toward the imine.

Step-by-Step Procedure:

  • Complexation: In a dry flask under Nitrogen, combine amine (1.0 mmol) and ketone (1.0 - 1.2 equiv).

  • Dehydration: Add neat Ti(OiPr)4 (2.0 equiv). Stir the mixture (often becomes a viscous oil) at room temperature for 6–12 hours. Note: If the mixture is too thick, add 1-2 mL of dry THF.

  • Reduction: Dilute the mixture with dry Ethanol (5 mL). Caution: Exothermic.

  • Hydride Addition: Add Sodium Borohydride (NaBH4) (2.0 equiv) carefully. Stir for 2 hours.

  • Hydrolysis (Critical): Quench by adding 1 mL of water dropwise. A white precipitate (TiO2) will form. Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

  • Workup: Wash the filtrate with brine, dry, and concentrate.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 3-Me group.Switch to Method B (Ti-mediated) or heat the imine formation step (50°C) before adding reducing agent.
Dialkylation Amine is too nucleophilic (rare for this substrate).Ensure slow addition of aldehyde or use excess amine (1.5 equiv).
Boron Complexation Pyridine nitrogen binds to Boron.Extend the NaHCO3 quench time (up to 1 hr) or perform an acid wash (1M HCl) followed by basification.
No Reaction (Ketones) Ketone is not electrophilic enough.Use microwave irradiation (80°C, 30 min) with Ti(OiPr)4 before reduction.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. (Standard protocol reference for Method B).

Sources

Application

Using (5-Fluoro-3-methylpyridin-2-YL)methanamine as a bidentate ligand

Application Note: Tuning Metal-Ligand Properties with (5-Fluoro-3-methylpyridin-2-yl)methanamine [1] Executive Summary This guide details the application of (5-Fluoro-3-methylpyridin-2-yl)methanamine (CAS: 886365-60-2 /...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tuning Metal-Ligand Properties with (5-Fluoro-3-methylpyridin-2-yl)methanamine [1]

Executive Summary

This guide details the application of (5-Fluoro-3-methylpyridin-2-yl)methanamine (CAS: 886365-60-2 / HCl Salt: 1428532-86-8) as a specialized bidentate ligand.[1] While generic 2-picolylamines are ubiquitous in coordination chemistry, this specific derivative offers a unique "push-pull" steric and electronic profile.[1] The 5-fluoro substituent lowers the basicity and increases metabolic stability (crucial for metallodrugs), while the 3-methyl group introduces ortho-steric strain that can enforce distorted coordination geometries, preventing ligand flattening and enhancing catalytic selectivity.[1]

Chemical Profile & Ligand Design

Structural Attributes

The ligand functions as an


-bidentate donor, forming a thermodynamically stable 5-membered chelate ring upon metal coordination.[1]
  • Donor Atoms: Pyridine Nitrogen (

    
    ) and Amine Nitrogen (
    
    
    
    ).[1]
  • Electronic Tuning (5-Fluoro): The fluorine atom at the 5-position is electron-withdrawing. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the metal center more electrophilic compared to unsubstituted picolylamine. This is advantageous for Lewis acid catalysis.

  • Steric Tuning (3-Methyl): The methyl group at the 3-position is proximal to the coordination site. This creates a "steric wall" that discourages square-planar geometry in favor of distorted tetrahedral or octahedral arrangements, often increasing the lability of leaving groups in catalytic cycles.[1]

Physicochemical Data
PropertyValue / Description
Formula

MW 140.16 g/mol (Free base)
Coordination Mode Bidentate (

), Chelate
pKa (Calc.) ~

(Amine), ~

(Pyridine) [Lower than unsubstituted 2-picolylamine due to F-effect]
Solubility Soluble in MeOH, EtOH, DMSO, DCM.[1][2][3][4] Moderate water solubility (pH dependent).

Visualization: Coordination & Steric Impact

The following diagram illustrates the coordination mode and the specific steric influence of the 3-methyl group preventing planar rotation, contrasting it with a standard ligand.

G cluster_0 Ligand Structure & Coordination cluster_1 Functional Outcome Metal Metal Center (M) N_py N (Pyridine) Metal->N_py Coordination N_am N (Amine) Metal->N_am Coordination Sub_F 5-Fluoro (Electronic Pull) N_py->Sub_F meta Sub_Me 3-Methyl (Steric Bulk) N_py->Sub_Me ortho Outcome1 Increased Lewis Acidity Sub_F->Outcome1 Inductive Effect Sub_Me->Metal Steric Clash (Prevents Planarity) Outcome2 Distorted Geometry Sub_Me->Outcome2 Steric Hindrance

Figure 1: Mechanistic map showing how the 5-F and 3-Me substituents modulate the metal center's environment.

Application Protocols

Application A: Synthesis of Palladium(II) Catalysts (C-H Activation)

This ligand is ideal for stabilizing Pd(II) species while maintaining high electrophilicity for C-H activation cycles.[1]

Reagents:

  • (5-Fluoro-3-methylpyridin-2-yl)methanamine (Ligand)[5]

  • 
     (Potassium tetrachloropalladate)[1]
    
  • Methanol (HPLC Grade)[1]

  • Diethyl Ether

Protocol:

  • Preparation: Dissolve

    
     (1.0 eq, 326 mg, 1 mmol) in 10 mL of deionized water. The solution should be clear brown.
    
  • Ligand Addition: Dissolve the Ligand (1.05 eq, 147 mg) in 5 mL Methanol.

  • Complexation: Add the ligand solution dropwise to the Pd solution under vigorous stirring at Room Temperature (RT).

  • Reaction: Stir for 4 hours. A precipitate (yellow/orange) will form.[6]

    • Note: The 3-methyl group slows down complexation slightly compared to unsubstituted picolylamine. Ensure full time is allowed.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Washing: Wash with Water (

    
    ), Methanol (
    
    
    
    , cold), and Diethyl Ether (
    
    
    ).[1]
  • Drying: Dry under high vacuum for 6 hours.

  • Yield: Expected yield >85%. Product is

    
    .
    
Application B: Synthesis of Copper(II) Metallodrug Candidates

Copper complexes of picolylamines are investigated for anticancer activity (ROS generation).[1] The 5-F group enhances lipophilicity for cell membrane permeation.

Protocol:

  • Metal Source: Use

    
     (1.0 eq) in Ethanol.
    
  • Ligand Stoichiometry: Use 2.0 equivalents of Ligand to form the bis-complex

    
    .
    
  • Conditions: Reflux in Ethanol for 2 hours. The solution will turn deep blue/green.

  • Crystallization: Concentrate the solution to 20% volume and induce crystallization by vapor diffusion of diethyl ether.

Experimental Workflow Diagram

Workflow Start Start: Ligand Preparation Step1 Dissolve Ligand in MeOH (Check pH if using HCl salt) Start->Step1 Step2 Add Metal Salt Solution (Pd: Water, Cu: EtOH) Step1->Step2 Decision Target Ratio? Step2->Decision PathA 1:1 (Mono-Ligand) Catalysis Precursor Decision->PathA 1 eq. PathB 1:2 (Bis-Ligand) Bio-Inorganic/Stable Decision->PathB 2 eq. Step3A Precipitate [M(L)Cl2] (Yellow/Orange) PathA->Step3A Step3B Reflux to form [M(L)2]2+ (Deep Blue/Green) PathB->Step3B Analysis Characterization: 1. 1H-NMR (Diamagnetic) 2. XRD (Geometry Check) 3. EA (Purity) Step3A->Analysis Step3B->Analysis End Final Complex Ready Analysis->End

Figure 2: Step-by-step synthetic workflow for mono- and bis-chelated complexes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Precipitate High solubility of the complex in MeOH.Switch solvent system to Isopropanol or add Diethyl Ether to force precipitation.
Ligand Oxidation The primary amine is susceptible to air oxidation over time.Store ligand under Argon/Nitrogen at -20°C. Use freshly distilled solvents.
Incomplete Complexation 3-Methyl steric hindrance slows kinetics.Increase reaction temperature to 50°C or extend time to 12 hours .
Hydrolysis (Pd species) Formation of hydroxo-bridged dimers.Ensure the pH is slightly acidic (pH 4-5) during complexation; avoid excess base.

References

  • Chelucci, G., et al. (2015).[1][4] "Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands in Catalysis". Coordination Chemistry Reviews, 300, 29–85.[1][4] [1]

  • Reddy, A., et al. (2017).[1] "Glycosylated metal chelators as anti-parasitic agents with tunable selectivity". Dalton Transactions, 46(16), 5297-5307.[1]

  • BenchChem Technical Data. "2-Fluoro-5-methylpyridin-3-amine and Analogs: Structural Isomers and Applications".

  • Kido, M., & Saito, Y. (1982).[1] "Structure of tris(2-picolylamine) zinc (II) dichloride-ethanol". Acta Crystallographica Section B, 38(2), 452-455.[1]

  • Rezayati, S., et al. (2021).[1][7] "Picolylamine–Ni(II) complex attached on... magnetic nanoparticles". RSC Advances, 11, 2301-2312.[1]

Sources

Method

Synthesis of antibacterial agents containing 5-fluoro-3-methylpyridine moiety

Topic: Synthesis of Antibacterial Agents Containing 5-Fluoro-3-Methylpyridine Moiety Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Antibacterial Agents Containing 5-Fluoro-3-Methylpyridine Moiety Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Rationale

The 5-fluoro-3-methylpyridine moiety represents a "privileged scaffold" in modern antibacterial drug design. This specific substitution pattern offers a unique balance of physicochemical properties critical for penetrating bacterial cell walls (particularly in Gram-positive strains like MRSA and VRE) while maintaining metabolic stability.

The "Fluorine-Methyl" Synergistic Effect
  • Metabolic Blocking: The C5-fluorine atom blocks oxidative metabolism (Phase I) at a typically reactive site, extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity Modulation: The C3-methyl group increases

    
    , facilitating passive diffusion across the lipid bilayer of bacterial membranes.
    
  • Electronic Tuning: The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific protein binding while maintaining hydrogen-bond acceptor capability.

This guide details the strategic synthesis of this moiety and its incorporation into high-potency antibacterial architectures, specifically focusing on oxazolidinone-pyridine hybrids and fluoroquinolone mimics .

Retrosynthetic Analysis & Strategy

To maximize modularity, we approach the synthesis via a Convergent Strategy . The 5-fluoro-3-methylpyridine unit is synthesized as a robust building block (boronic acid or halide) and then coupled to the antibacterial pharmacophore.

Visualizing the Disconnection

The following diagram illustrates the strategic disconnection of a representative biaryl antibacterial agent.

Retrosynthesis Target Target Antibacterial Agent (e.g., Pyridine-Oxazolidinone Hybrid) Disconnection C-C or C-N Bond Disconnection Target->Disconnection Retrosynthesis FragmentA Pharmacophore Core (e.g., Oxazolidinone/Quinolone) Disconnection->FragmentA FragmentB 5-Fluoro-3-methylpyridine Building Block Disconnection->FragmentB Precursor Commercially Available Pyridines FragmentB->Precursor Functionalization

Figure 1: Retrosynthetic logic separating the pyridine modulator from the core pharmacophore.

Experimental Protocols

Protocol A: Synthesis of the Key Building Block

Target: 3-Fluoro-5-methylpyridine-3-boronic acid (Versatile coupling partner) Rationale: Boronic acids are stable, low-toxicity intermediates ideal for Suzuki-Miyaura coupling, which is the industry standard for biaryl synthesis.

Materials
  • Starting Material: 3-Bromo-5-fluoro-5-methylpyridine (CAS: 407-21-6 derivative) or 3-Fluoro-5-methylpyridine.

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes), Triisopropyl borate (
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

  • Solvation: Charge the flask with 3-Bromo-5-fluoro-5-methylpyridine (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Critical Insight: The low temperature is essential to prevent "halogen dance" side reactions common in pyridine chemistry.

  • Lithiation: Add

    
    -BuLi (11.0 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 45 minutes at -78 °C to ensure complete Lithium-Halogen exchange.
    
  • Borylation: Add Triisopropyl borate (12.0 mmol) dropwise. The solution may become viscous. Stir for 1 hour at -78 °C, then allow to warm slowly to room temperature (RT) over 4 hours.

  • Hydrolysis: Quench the reaction with 1N HCl (30 mL). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.

  • Workup: Adjust pH to ~6-7 with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Acetonitrile/Hexane to yield the off-white solid.

Protocol B: Cross-Coupling to Antibacterial Core (Suzuki-Miyaura)

Target: 3-(5-Fluoro-3-methylpyridin-3-yl)-oxazolidinone derivative Context: This protocol attaches the pyridine moiety to an oxazolidinone core (similar to Linezolid), a class of antibiotics effective against Gram-positive bacteria.

Reaction Scheme Visualization

SuzukiCoupling Reactants Pyridine Boronic Acid + Halogenated Core Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane:H2O Reactants->Catalyst Mix Intermediate Pd-Complex (Oxidative Addition) Catalyst->Intermediate Heat (90°C) Product Final Coupled Antibacterial Agent Intermediate->Product Reductive Elimination

Figure 2: Workflow for the Palladium-catalyzed cross-coupling reaction.

Step-by-Step Methodology
  • Reagent Charging: In a microwave vial or pressure tube, combine:

    • Halogenated Oxazolidinone Core (1.0 equiv, e.g.,

      
      -aryloxazolidinone iodide).
      
    • 3-Fluoro-5-methylpyridine-3-boronic acid (1.2 equiv, from Protocol A).

    • 
       (3.0 equiv).
      
    • 
       (0.05 equiv).
      
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The water is crucial for the solubility of the inorganic base.

  • Reaction: Seal the vessel and heat to 90 °C for 12 hours (conventional) or 110 °C for 45 minutes (microwave irradiation).

    • Optimization Tip: Monitor by TLC or LC-MS. If conversion stalls, add a second portion of catalyst (0.02 equiv).

  • Scavenging: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with Methanol.[1]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-5% Methanol in DCM).

    • Quality Control: Confirm structure via

      
      -NMR (look for characteristic pyridine protons at 
      
      
      
      8.3-8.5 ppm) and
      
      
      -NMR.

Biological Evaluation: MIC Determination

To validate the antibacterial efficacy of the synthesized compound, determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213).

ParameterSpecification
Method Broth Microdilution (CLSI Standards)
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum

CFU/mL
Compound Range 64

g/mL to 0.06

g/mL (Serial 2-fold dilutions)
Incubation 35 ± 2 °C for 16–20 hours
Endpoint Lowest concentration with no visible growth

Interpretation:

  • Highly Active: MIC

    
     1 
    
    
    
    g/mL (Comparable to Linezolid/Ciprofloxacin).
  • Moderate: MIC 2–8

    
    g/mL.
    
  • Inactive: MIC > 16

    
    g/mL.
    

Troubleshooting & Optimization

  • Low Yield in Coupling: Pyridyl boronic acids can be unstable (protodeboronation). If yields are low, switch to the MIDA boronate or trifluoroborate salt of the pyridine, which releases the active species slowly.

  • Regioselectivity: If synthesizing the pyridine ring de novo, ensure the condensation partners (e.g.,

    
    -difluoro-
    
    
    
    -iodoketones) are high purity to avoid isomeric mixtures.
  • Purification Issues: Pyridines often streak on silica gel due to interaction with acidic silanols. Add 1% Triethylamine to your eluent to improve peak shape.

References

  • Vertex Pharmaceuticals. (2023). Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. PubMed. Link

  • American Society for Microbiology. (2023). Structure-activity relationships of the fluoroquinolones. ASM Journals. Link

  • National Institutes of Health (NIH). (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. PMC. Link

  • Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling.[2][3] ACS Publications. Link

  • PubChem. (2025).[4] Compound Summary: 3-Fluoro-5-methylpyridine.[3][4][5][6] National Library of Medicine. Link

Sources

Application

Technical Synthesis Guide: Conversion of Cyanopyridine to (5-Fluoro-3-methylpyridin-2-yl)methanamine

Part 1: Strategic Overview & Retrosynthesis The conversion of a cyanopyridine to a pyridyl methanamine is a fundamental transformation in medicinal chemistry, particularly for fragment-based drug discovery where the amin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Retrosynthesis

The conversion of a cyanopyridine to a pyridyl methanamine is a fundamental transformation in medicinal chemistry, particularly for fragment-based drug discovery where the aminomethylpyridine motif serves as a critical linker.

For the specific target (5-Fluoro-3-methylpyridin-2-yl)methanamine , the term "cyanopyridine" refers to the specific precursor 5-Fluoro-3-methylpicolinonitrile . The synthesis hinges on the chemoselective reduction of the nitrile group (


) to the primary amine (

) without affecting the aryl-fluorine bond or the pyridine ring integrity.
Critical Challenges
  • Hydrodefluorination: Catalytic hydrogenation (e.g., Pd/C,

    
    ) carries a high risk of cleaving the C–F bond, especially at elevated temperatures or pressures.
    
  • Secondary Amine Formation: Reduction of nitriles often yields dimeric secondary amines via the condensation of the intermediate imine with the product amine.

  • Regiocontrol: Ensuring the reduction occurs exclusively at the nitrile.

Retrosynthetic Logic

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

Retrosynthesis cluster_conditions Critical Process Parameters (CPP) Target (5-Fluoro-3-methylpyridin-2-yl)methanamine (Target) Nitrile 5-Fluoro-3-methylpicolinonitrile (The 'Cyanopyridine') Nitrile->Target Reduction (Raney Ni or BH3) Halogen 2-Bromo-5-fluoro-3-methylpyridine Halogen->Nitrile Cyanation (Zn(CN)2, Pd cat.) Risk Risk: C-F Cleavage Control: Temp < 50°C Selectivity Risk: Dimerization Control: NH3 or Acidic Media

Caption: Retrosynthetic pathway highlighting the critical nitrile reduction step and upstream precursor origin.

Part 2: Precursor Synthesis (The "Cyanopyridine" Source)

Note: If you have already procured 5-Fluoro-3-methylpicolinonitrile, proceed directly to Part 3.

If starting from the halogenated pyridine, the nitrile is installed via a palladium-catalyzed cyanation.

Protocol:

  • Charge: 2-Bromo-5-fluoro-3-methylpyridine (1.0 eq),

    
     (0.6 eq), and 
    
    
    
    (5 mol%) in dry DMF.
  • Reaction: Heat to 90–100°C under inert atmosphere (

    
    ) for 4–6 hours.
    
  • Workup: Quench with dilute

    
     (to scavenge cyanide/zinc), extract with EtOAc, and purify via silica chromatography (Hexane/EtOAc).
    
  • Yield Target: >85% conversion to 5-Fluoro-3-methylpicolinonitrile.

Part 3: Detailed Reduction Protocols

Two methods are provided. Method A is the industrial standard for scalability and cost. Method B is the laboratory standard for high chemoselectivity (preserving the Fluorine atom).

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), Cost-efficiency. Mechanism: Surface-catalyzed hydrogenation.

Rationale: Raney Nickel is preferred over Palladium on Carbon (Pd/C) for fluorinated aromatics because it is less active toward oxidative addition into C–F bonds (hydrodefluorination) under mild conditions. Ammonia is strictly required to suppress secondary amine formation.

ParameterSpecificationReason
Catalyst Raney Nickel (Active slurry)High activity for

, low activity for Ar-F.
Solvent Methanol (7N

)

prevents imine condensation (dimerization).
Pressure 3 – 5 bar (45–75 psi)Moderate pressure ensures rate without forcing defluorination.
Temperature 25°C – 40°CKeep low to protect the Fluorine substituent.

Step-by-Step Protocol:

  • Preparation: Wash Raney Nickel (approx. 20 wt% loading relative to substrate) three times with anhydrous Methanol to remove water and alkali. Caution: Raney Ni is pyrophoric when dry.

  • Loading: In a hydrogenation autoclave (e.g., Parr reactor), dissolve 5-Fluoro-3-methylpicolinonitrile (10.0 g, 73.5 mmol) in 7N methanolic ammonia (100 mL).

  • Catalyst Addition: Add the washed Raney Nickel slurry under a stream of Nitrogen.

  • Hydrogenation: Seal the reactor. Purge with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 4 bar (approx. 60 psi) with
    
    
    .
  • Agitation: Stir vigorously (1000 rpm) at room temperature (25°C). Monitor uptake. If the reaction is sluggish, warm to 35°C, but do not exceed 50°C .

  • Completion: Reaction typically completes in 6–12 hours. Confirm by HPLC (disappearance of nitrile peak).

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad (keep wet to prevent fire).

    • Concentrate the filtrate under reduced pressure to remove

      
       and MeOH.
      
    • Purification: The residue is often pure enough. If necessary, convert to the Hydrochloride salt (add 4M HCl in dioxane) for crystallization.

Method B: Chemical Reduction (Borane-THF)

Best for: Lab scale (<5g), High Chemoselectivity. Mechanism: Hydride transfer via Lewis acid-base complex.

Rationale: Borane (


) reduces nitriles to amines rapidly at reflux. Unlike catalytic hydrogenation, there is zero risk of defluorination or hydrogenolysis of the pyridine ring.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain

    
     atmosphere.
    
  • Reactant: Dissolve 5-Fluoro-3-methylpicolinonitrile (2.0 g, 14.7 mmol) in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Dropwise add

    
     complex (1.0 M solution, 3.0 eq, 44.1 mL). Evolution of gas is minimal but possible.
    
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 2–4 hours.

  • Quench (Critical):

    • Cool to 0°C.[1]

    • Very slowly add Methanol (excess) to destroy excess Borane (vigorous

      
       evolution).
      
    • Add 6M HCl (10 mL) and reflux for 1 hour. (This breaks the boron-amine complex).

  • Isolation:

    • Cool to RT. Basify with NaOH (aq) to pH > 12.

    • Extract with Dichloromethane (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Yield: Expect 85–95% yield of the free base oil.

Part 4: Analytical Control & Characterization

Verify the product identity using the following parameters.

1. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile. Gradient 5% to 95% B.

  • Detection: UV @ 254 nm.

  • Target: The amine will elute significantly earlier (more polar) than the nitrile precursor.

2. NMR Expectations (Free Base in


): 
  • 
     NMR: 
    
    • 
       ~8.2 ppm (s, 1H, H-6 position).
      
    • 
       ~7.2 ppm (d, 1H, H-4 position, coupling with F).
      
    • 
       ~3.9 ppm (s, 2H, 
      
      
      
      ).
    • 
       ~2.3 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~1.8 ppm (br s, 2H, 
      
      
      
      , exchangeable).
  • 
     NMR:  Single peak around -125 to -135 ppm (typical for 3-substituted-5-fluoropyridines).
    

Part 5: Safety & Handling

Hazard Identification
  • Fluorinated Pyridines: Often skin irritants and potential sensitizers. Use double gloving (Nitrile).

  • Raney Nickel: Pyrophoric. Never let it dry out in air. Keep submerged in solvent/water. Dispose of in a dedicated waste container containing water.

  • Borane-THF: Water reactive. Generates flammable Hydrogen gas.

  • Hydrogen Gas: High-pressure explosive hazard. Ground all equipment.

Workflow Safety Diagram

Safety Start Start RaneyNi Raney Ni (Pyrophoric) Start->RaneyNi Keep Wet H2_Press H2 Pressure (Explosion Risk) RaneyNi->H2_Press Inert Purge Quench Exothermic Quench H2_Press->Quench Vent H2 First Advice Use Blast Shield H2_Press->Advice

Caption: Critical safety nodes in the hydrogenation workflow.

References

  • Reduction of Pyridine Nitriles

    • Smith, M. B. "Organic Synthesis."[2][3] 4th Ed. Academic Press. (Standard protocols for nitrile reduction using Raney Ni).

    • Beller, M., et al.[4] "Selective Hydrogenation of Nitriles to Amines." Chem. Cat.[5] Chem., 2017.[4][6]

  • Chambers, R. D. "Fluorine in Organic Chemistry." CRC Press.
  • Product Reference (Analogous Structures)

    • Vertex AI Search Result 1.1: Amfluoro Catalog FH170829, CAS 1428532-86-8 (HCl salt of target).

    • Vertex AI Search Result 1.6: BLD Pharm Catalog, CAS 886365-60-2.

  • Cyanation of Halopyridines

    • Marcotullio, M. C., et al. "Zinc cyanide in organic synthesis."[7] Synthesis, 2006. (Protocol for Ar-Br to Ar-CN).

Sources

Method

Application Note: Optimization of Reductive Alkylation with Sodium Triacetoxyborohydride (STAB)

Executive Summary Reductive alkylation (amination) is a cornerstone transformation in medicinal chemistry, accounting for approximately 25% of all C-N bond-forming reactions in drug discovery.[1] While traditional method...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductive alkylation (amination) is a cornerstone transformation in medicinal chemistry, accounting for approximately 25% of all C-N bond-forming reactions in drug discovery.[1] While traditional methods utilizing sodium cyanoborohydride (


) or catalytic hydrogenation are effective, they suffer from toxicity and functional group incompatibility, respectively.

Sodium triacetoxyborohydride (


, STAB) has emerged as the preferred reagent for direct reductive amination due to its exceptional chemoselectivity.[1][2] This guide provides a rigorous, field-proven framework for optimizing STAB-mediated reactions, moving beyond basic textbook procedures to address the kinetic and thermodynamic nuances required for high-value pharmaceutical intermediates.

Mechanistic Insight & Causality

To optimize this reaction, one must understand why STAB is selective. Unlike sodium borohydride (


), which rapidly reduces aldehydes and ketones, STAB is a mild reducing agent.[3] The three acetoxy groups exert strong electron-withdrawing effects, stabilizing the boron-hydrogen bond and reducing the hydridic character of the reagent.
The Selectivity Hierarchy
  • Iminium Ions (Fastest): Protonated imines (iminium ions) are highly electrophilic and are reduced rapidly by STAB.

  • Aldehydes (Slow): Reduced slowly, allowing the amine to compete for the carbonyl carbon.

  • Ketones (Very Slow): Almost inert to STAB at room temperature in the absence of a Lewis acid or amine.

This kinetic differentiation allows for Direct Reductive Amination (one-pot), where the reducing agent distinguishes between the starting carbonyl and the transient iminium species.[2]

Mechanistic Pathway[2][4]

STAB_Mechanism Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Condensation Amine Amine (1° or 2°) Amine->Hemiaminal Condensation Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium -H2O (Rate Limiting) Product Alkylated Amine (Final Product) Iminium->Product Fast Reduction STAB STAB (Hydride Donor) STAB->Product H- Transfer Acid Acid Catalyst (AcOH) Acid->Hemiaminal Catalysis

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.[2] The formation of the iminium ion is often the rate-determining step in stericall hindered systems, while the reduction step is rapid.

Optimization Parameters

Success with STAB relies on balancing three variables: Solvent polarity, Acid catalysis, and Stoichiometry.

Solvent Selection

The choice of solvent dictates the reaction rate and the stability of the iminium intermediate.

SolventRatingCharacteristicsRecommended Use
1,2-Dichloroethane (DCE) ⭐⭐⭐⭐⭐Optimal balance of polarity and solubility. Promotes imine formation.[4]Standard "Abdel-Magid" conditions.
Tetrahydrofuran (THF) ⭐⭐⭐⭐Good for polar substrates. Slightly slower rates than DCE.Use if substrate is insoluble in DCE.
Dichloromethane (DCM) ⭐⭐⭐Acceptable, but lower boiling point limits rate if heating is needed.General use.
Acetonitrile (MeCN) ⭐⭐Can be used, but sometimes slows reduction.Specialized cases.
Methanol (MeOH) ⚠️Avoid in One-Pot. Reacts with STAB (solvolysis) and reduces selectivity.Only for stepwise reduction (Imine formation → Solvent swap → Reduction).
Acid Catalysis (The "Hidden" Variable)

While aldehydes often react with amines without catalysis, ketones and weakly basic amines (e.g., anilines) require acid to drive the equilibrium toward the iminium ion.

  • Standard: Acetic Acid (AcOH), 1.0 – 2.0 equivalents.

  • Mechanism: Protonates the hemiaminal hydroxyl group, facilitating water elimination.

  • Recommendation: Always include 1 eq. of AcOH for ketones. It rarely hurts aldehyde reactions and ensures reproducibility.

Stoichiometry
  • Carbonyl: 1.0 equiv.

  • Amine: 1.0 – 1.2 equiv (Slight excess drives consumption of carbonyl).[2]

  • STAB: 1.4 – 1.6 equiv. (Excess is required due to slow background decomposition and to ensure rapid reduction of the iminium).

Standard Operating Procedure (SOP)

This protocol is based on the seminal work by Abdel-Magid et al. (1996) but modernized for current high-throughput standards.

Reagents
  • Substrate: Ketone or Aldehyde (1.0 mmol)

  • Amine: Free base or salt (1.1 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous prefered, but not strictly required)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (95%+)

  • Catalyst: Glacial Acetic Acid[2]

Step-by-Step Protocol
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Carbonyl compound (1.0 equiv) and Amine (1.1 equiv) in DCE (concentration ~0.2 – 0.4 M).

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it in situ.

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 10–30 minutes at Room Temperature (RT).

    • Why? This "pre-stir" allows the imine/iminium equilibrium to establish before the reductant is introduced, minimizing direct reduction of the carbonyl.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is slightly exothermic but usually does not require cooling unless on >10g scale.

  • Reaction: Stir at RT under nitrogen/air (STAB is relatively stable to air) for 2–16 hours.

    • Monitoring: Monitor by LCMS or TLC. Look for the disappearance of the carbonyl.

  • Quench:

    • Add saturated aqueous NaHCO3 (approx. equal volume to solvent). Stir vigorously for 15 minutes.

    • Why? This quenches remaining borohydride species and neutralizes the acetic acid, ensuring the amine product is in the organic phase.

  • Workup:

    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with Brine.

    • Dry over Na2SO4, filter, and concentrate.

Experimental Workflow Diagram

STAB_Workflow Start Start: Mix Carbonyl + Amine Solvent: DCE AcidStep Add Acetic Acid (1 eq) Stir 20 min (Imine Formation) Start->AcidStep STABStep Add STAB (1.5 eq) Stir RT, 2-16h AcidStep->STABStep Monitor LCMS Check STABStep->Monitor Monitor->STABStep Incomplete (Add 0.5 eq STAB) Quench Quench: Sat. NaHCO3 Stir 15 min Monitor->Quench Complete Extraction Extract (DCM) -> Dry -> Conc. Quench->Extraction

Figure 2: Operational workflow for standard reductive amination using STAB.

Troubleshooting & Optimization Matrix

Even robust reactions fail. Use this matrix to diagnose issues based on LCMS/TLC data.

ObservationDiagnosisCorrective Action
No Reaction (Carbonyl remains) Steric hindrance or poor imine formation.1. Increase AcOH to 2–5 equiv.2. Add molecular sieves (4Å) to remove water.3. Switch solvent to THF and heat to 50°C.
Carbonyl Reduced to Alcohol STAB reducing carbonyl faster than imine forms.1. Pre-form Imine: Stir Amine + Carbonyl + Acid for 2h before adding STAB.2. Ensure solvent is dry (water hydrolyzes imine back to carbonyl).
Dialkylation (with 1° amines) Product amine is more reactive than starting amine.1. Use excess amine (2–5 equiv) relative to carbonyl.2. Add carbonyl slowly to the amine/STAB mixture (Inverse Addition).
Incomplete Conversion STAB decomposition or equilibrium stall.1. Add fresh STAB (0.5 eq) after 12h.2. Check pH; ensure system is not too acidic (protonating the amine prevents nucleophilic attack).

Safety & Handling

  • Toxicity: STAB is significantly less toxic than sodium cyanoborohydride (no cyanide risk), making it safer for open-bench handling.

  • Flammability: Like all borohydrides, STAB releases hydrogen gas upon reaction with water or acid. Although the release is slow compared to NaBH4, do not seal reaction vessels tightly; allow for gas venting.

  • Quenching: Always quench with bicarbonate in a fume hood to manage gas evolution.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][9]J. Org.[5][6][9][12] Chem. 1996, 61, 3849–3862.[4][5][6][7][9]

  • Abdel-Magid, A. F. ; Maryanoff, C. A.[4][5][6][8][9] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.[1][13][6][7][8][9][10][11]Synlett 1990, 537–539.

  • Gribble, G. W. Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8][14][15]Encyclopedia of Reagents for Organic Synthesis 2001.

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[9]J. Am. Chem. Soc. 1971, 93, 2897–2904.[4] (Provided for comparison context).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of (5-Fluoro-3-methylpyridin-2-YL)methanamine during storage

Technical Support Center: Stability & Storage of (5-Fluoro-3-methylpyridin-2-yl)methanamine Introduction: The Stability Paradox You are likely accessing this guide because you have observed a physical change in your batc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of (5-Fluoro-3-methylpyridin-2-yl)methanamine

Introduction: The Stability Paradox

You are likely accessing this guide because you have observed a physical change in your batch of (5-Fluoro-3-methylpyridin-2-yl)methanamine —perhaps a shift from a clear oil to a yellow/brown gum, or the appearance of a white crust.

This molecule presents a classic "stability paradox" common in heterocyclic building blocks. While the pyridine ring itself is robust, the 2-methanamine (benzylic-like) arm is chemically labile. The electron-deficient pyridine ring activates the methylene protons, while the primary amine remains highly nucleophilic. This duality makes the free base susceptible to three simultaneous degradation pathways: Autoxidation , Carbamylation , and Hygroscopic Hydrolysis .

This guide provides the mechanistic understanding and the rescue protocols required to stabilize this compound for long-term storage.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The instability of this compound is driven by the high energy of the free amine lone pair and the activated methylene bridge.

Degradation Pathways
  • Aerobic Oxidation (Yellowing): The methylene group (

    
    ) connecting the amine to the pyridine ring is "activated" (benzylic-like). In the presence of air (
    
    
    
    ) and trace metals, it undergoes radical autoxidation to form an imine , which hydrolyzes to an aldehyde or oxidizes further to a carboxylic acid . This results in a yellow-to-brown color change.
  • Carbamylation (White Crust): The primary amine (

    
    ) is a strong nucleophile. It reacts rapidly with atmospheric 
    
    
    
    to form a carbamate salt. This often appears as a white solid forming on the rim of the vial.
  • Hygroscopicity: The free base is hygroscopic. Absorbed water catalyzes both oxidation and carbamate formation.

Visualizing the Decay Chain

The following diagram illustrates how the pristine Free Base degrades under standard atmospheric conditions.

DegradationPathway FreeBase (5-Fluoro-3-methylpyridin-2-yl) methanamine (Free Base) [Clear Oil/Low Melting Solid] Carbamate Carbamate Salt [White Crust/Solid] FreeBase->Carbamate Nucleophilic Attack Imine Imine Intermediate [Unstable] FreeBase->Imine Autoxidation (-2H) CO2 + CO2 (Air) O2 + O2 (Air) Aldehyde Aldehyde Degradant [Yellow/Brown Oil] Imine->Aldehyde Hydrolysis (+H2O)

Figure 1: The chemical fate of the free base upon exposure to air. The primary amine attacks CO2 to form carbamates, while the methylene bridge oxidizes to aldehydes.

Module 2: Storage Formats & Stability Data

The most effective stabilization strategy is Salt Formation . Converting the free amine to a Hydrochloride (HCl) salt protonates the nitrogen lone pair, shutting down both oxidation and CO2 scavenging capabilities.

Comparative Stability Data
ParameterFree Base (Oil/Solid)Hydrochloride Salt (Solid)
Chemical State Reactive NucleophileStable Ionic Lattice
Shelf Life (RT) < 1 Week (Yellows rapidly)> 2 Years
Shelf Life (-20°C) 3-6 Months (Under Argon)> 5 Years
Air Sensitivity High (Absorbs

/

)
Low (Non-hygroscopic if pure)
Color Colorless

Brown
White/Off-white Crystalline
Rec. Storage Glovebox / Schlenk LineStandard Desiccator

Module 3: Troubleshooting & Rescue Protocols

FAQ: Common Observations

Q1: My compound arrived as a sticky yellow oil, but the CoA says "Solid." Is it bad?

  • Diagnosis: It is likely the Free Base . Depending on the exact purity and ambient temperature, the free base can exist as a supercooled liquid or a low-melting solid. The yellow tint indicates mild surface oxidation.

  • Action: Check purity via LCMS. If >95%, convert to HCl salt immediately (see Protocol A).

Q2: There is a white solid ring around the cap of the bottle.

  • Diagnosis: This is Ammonium Carbamate formation due to

    
     leakage through the cap.
    
  • Action: Do not scrape this into the bulk material. Transfer the liquid/bulk solid to a fresh vial under inert gas, leaving the crust behind.

Q3: Can I store the free base in DMSO or DMF?

  • Diagnosis: NO. DMSO is a mild oxidant (Swern oxidation mechanism) and can accelerate the oxidation of the activated methylene group to an aldehyde over long periods.

  • Action: Store as a dry solid (Salt) or, if necessary, in anhydrous Ethanol or Methanol at -80°C.

Module 4: The "Rescue" Protocols

If you possess the Free Base, Protocol A is mandatory for long-term storage.

Protocol A: Conversion to Stable HCl Salt

Use this to lock the amine in a stable state.

  • Dissolution: Dissolve the Free Base (e.g., 100 mg) in Anhydrous Diethyl Ether (2 mL) or Dichloromethane (DCM) .

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Note: Avoid aqueous HCl, as removing water is difficult and promotes degradation.

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Filter the solid or centrifuge. Wash the pellet 2x with cold Ether.

  • Drying: Dry under high vacuum for 2 hours to remove trace Dioxane.

  • Result: You now have the Hydrochloride salt, stable at room temperature (desiccated).

Protocol B: Inert Handling (If Free Base is required)

Use this if you must keep the Free Base for immediate coupling reactions.

StorageWorkflow Start Receive Compound CheckState Check Physical State Start->CheckState IsSalt Is it a Salt? (HCl, TFA) CheckState->IsSalt YesSalt YES: Stable IsSalt->YesSalt Yes NoSalt NO: Free Base IsSalt->NoSalt No LongTerm Long Term Storage (Desiccator/Ambient) YesSalt->LongTerm ImmediateUse Using within 24h? NoSalt->ImmediateUse StoreArgon Purge with Argon Seal with Parafilm Store at -20°C ImmediateUse->StoreArgon Yes ConvertToSalt EXECUTE PROTOCOL A (Convert to HCl Salt) ImmediateUse->ConvertToSalt No (Long Term) ConvertToSalt->LongTerm

Figure 2: Decision tree for processing incoming batches of (5-Fluoro-3-methylpyridin-2-yl)methanamine.

  • Flush: Always flush the headspace of the vial with Argon (heavier than air) before closing. Nitrogen is acceptable but less effective for long-term storage.

  • Seal: Wrap the cap interface with Parafilm or electrical tape to prevent gas exchange.

  • Cold: Store at -20°C or -80°C .

References

  • PubChem Compound Summary. (2024). (5-Fluoro-3-methylpyridin-2-yl)methanamine.[1][2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Storage of Air-Sensitive Reagents. Merck KGaA. Link

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

  • Organic Chemistry Portal. (2024). Oxidation of Amines. Link

Sources

Optimization

Removing water from hygroscopic (5-Fluoro-3-methylpyridin-2-YL)methanamine samples

Technical Support Center: Advanced Synthesis & Purification Subject: Dehydration Protocols for (5-Fluoro-3-methylpyridin-2-yl)methanamine Ticket ID: #H2O-REM-5F3MP Status: Open Assigned Specialist: Dr. A. Vance, Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Purification Subject: Dehydration Protocols for (5-Fluoro-3-methylpyridin-2-yl)methanamine Ticket ID: #H2O-REM-5F3MP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Technical Profile

User Query: How do I effectively remove water from hygroscopic (5-Fluoro-3-methylpyridin-2-yl)methanamine samples?

Technical Context: (5-Fluoro-3-methylpyridin-2-yl)methanamine is a critical intermediate in medicinal chemistry (often for MmpL3 inhibitors or kinase targets). Like many pyridine-methanamines, it exhibits aggressive hygroscopicity .

The primary amine functionality (


) combined with the pyridine nitrogen creates a "chelating" motif that binds water tightly via hydrogen bonding. Furthermore, upon exposure to air, these amines rapidly react with atmospheric 

and water to form carbamates and hydrates , which often appear as sticky gums or oils that refuse to crystallize.

Standard vacuum drying is often insufficient because the energy required to break the hydrate lattice (or revert the carbamate) exceeds what standard rotary evaporation provides.

Diagnostic: Know Your Sample

Before applying a protocol, verify the state of your material.[1]

FeatureHydrochloride Salt (HCl) Free Base (Amine)
Physical State White to off-white solid/powder.Colorless to yellow oil or low-melting solid.
Primary Contaminant Surface moisture / Hydrate crystal water.Dissolved water / Carbamates (

).
Drying Difficulty Moderate.High.
Recommended Method Vacuum Oven +

.
Azeotropic Distillation or

.

Troubleshooting & Protocols (Q&A Format)

Q1: I’ve kept the sample under high vacuum for 24 hours, but it’s still an oil/gum. Why?

A: You are likely fighting thermodynamic stability . The water is not just "wetness"; it is chemically bound. Simple vacuum cannot overcome the enthalpy of hydration for the pyridine-amine motif. Furthermore, if you have the free base, you may have formed a carbamate species with


, which releases water upon reversion but requires heat to break.

The Fix: You must use Azeotropic Distillation . This is the "Workhorse" method. It uses a solvent carrier to mechanically and thermodynamically "lift" the water out of the amine phase at a lower boiling point than the amine itself.

Protocol A: Azeotropic Drying (Toluene) Best for: Free base oils and "gummy" solids.

  • Dissolution: Dissolve your sample in anhydrous Toluene (10-20 mL per gram of amine). Toluene forms a positive azeotrope with water (boiling at 84.1°C, composition ~20% water).

  • Distillation: Connect to a rotary evaporator. Set the bath to 45-50°C .

  • The "Chase": Evaporate the toluene under reduced pressure. The water will co-distill with the toluene.

  • Repetition: Crucial Step. Redissolve the residue in fresh anhydrous toluene and evaporate again. Repeat 3x.

  • Validation: The final residue should be a free-flowing oil or solid, not a cloudy gum.

Azeotrope_Workflow Start Wet Sample (Gum/Oil) Solvent Add Toluene (10-20 vol) Start->Solvent Azeotrope Rotovap (Bath 50°C) Solvent->Azeotrope Check Visual Check: Cloudy? Azeotrope->Check Repeat Repeat (3 Cycles) Check->Repeat Yes (Cloudy) Final Dry Residue (Clear Oil/Solid) Check->Final No (Clear) Repeat->Solvent

Figure 1: Iterative Azeotropic Distillation Workflow. Repeating the cycle is essential to break the hydration equilibrium.

Q2: I need "Ultra-Dry" material for a sensitive coupling (e.g., Buchwald-Hartwig). Is azeotroping enough?

A: No. For transition-metal catalysis, trace water (ppm levels) can kill the catalyst. You need a Chemical Drying Agent .

The Fix: Use Calcium Hydride (


) .[2][3][4]
Unlike acidic drying agents (Silica, 

) which bind amines, or reactive metals (Na/K) which might cause side reactions with the pyridine ring,

is basic and non-nucleophilic enough for this application.

Protocol B: Calcium Hydride Drying (The "Deep Dry") Warning:


 gas evolution. Perform in a fume hood.
  • Setup: Place the amine (oil) in a round-bottom flask with a stir bar.

  • Addition: Add powdered

    
     (5-10% w/w relative to amine).
    
  • Stir: Stir gently under Nitrogen/Argon for 4-12 hours. The mixture will bubble slowly (

    
     release).
    
  • Distillation: Set up a short-path distillation apparatus. Distill the amine directly from the

    
     slurry under high vacuum.
    
    • Note: If the boiling point is too high, simply filter the slurry through a dried Celite pad (under inert atmosphere) to remove the calcium salts.

Q3: Which drying agent is safe? Can I use Molecular Sieves?

A: Yes, but selection is critical.

Drying AgentCompatibilityNotes

/

Poor Lewis acidic character can bind the amine, leading to yield loss.
Silica Gel Do Not Use Will irreversibly bind the amine (chromatographic effect).
Molecular Sieves (3A) Good Pore size (3 Å) excludes the pyridine ring but traps water. Good for storage.
Molecular Sieves (4A) Moderate 4 Å pores might trap the methanamine tail, causing minor adsorption. 3A is safer.
KOH Pellets Excellent Good for pre-drying. The amine is stable to base.

Self-Validating Storage System: After drying, store the sample in a vial containing activated 3A molecular sieves .

  • Validation: If the sieves remain distinct and do not clump or turn to "mush" over days, your sample is dry. If they clump, the sample was still wet—re-dry immediately.

Comparative Data: Drying Efficiency

MethodResidual Water (ppm)*Yield RecoveryTime Required
High Vacuum (RT)> 5,000 (0.5%)99%24 hrs
Azeotrope (Toluene)< 500 (0.05%)98%2 hrs

Stir & Filter
< 50 (0.005%)90-95%12 hrs
Recrystallization (HCl Salt) < 100 85% 24 hrs

*Estimated values based on typical pyridine-amine behavior.

Advanced Workflow: From Synthesis to Storage

This diagram outlines the decision logic for handling the crude material to ensure maximum stability.

Drying_Logic Input Crude (5-Fluoro-3-methylpyridin-2-yl)methanamine State Physical State? Input->State HCl HCl Salt (Solid) State->HCl Solid FreeBase Free Base (Oil/Gum) State->FreeBase Liquid/Gum VacOven Vacuum Oven (40°C, P2O5) HCl->VacOven StoreSolid Store: Desiccator VacOven->StoreSolid Azeo Azeotrope w/ Toluene (3x Cycles) FreeBase->Azeo SensCheck Sensitive Application? Azeo->SensCheck CaH2 CaH2 Treatment (Stir/Distill) SensCheck->CaH2 Yes (Catalysis) Sieves Store: 3A Sieves (Inert Atm) SensCheck->Sieves No (General Use) CaH2->Sieves

Figure 2: Decision Matrix for drying based on salt form and downstream application.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amines and pyridines via azeotrope and CaH2).

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981).[4] Molecular sieves. 10. Water distribution in organic solvent-molecular sieve systems. The Journal of Organic Chemistry, 46(3), 629-631.[4] (Efficiency of 3A vs 4A sieves).

  • Amfluoro. (n.d.). (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride Product Page. (Chemical properties and CAS verification).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Comparative efficiency of CaH2 vs Molecular Sieves).

Disclaimer: Always consult the Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives. Calcium Hydride releases flammable hydrogen gas upon contact with water.

Sources

Optimization

Best solvent systems for recrystallizing (5-Fluoro-3-methylpyridin-2-YL)methanamine HCl

Executive Summary & Compound Profile Compound: (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride CAS: 1428532-86-8 (Analogous/Related) Chemical Class: Fluorinated Pyridine / Primary Amine Salt[1] As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride CAS: 1428532-86-8 (Analogous/Related) Chemical Class: Fluorinated Pyridine / Primary Amine Salt[1]

As a Senior Application Scientist, I often see researchers struggle with this class of compounds due to their amphiphilic nature . The pyridine ring provides lipophilicity, while the primary amine hydrochloride creates a high-charge-density polar head. This duality often leads to "oiling out" rather than discrete crystallization.[2][3]

The following guide moves beyond generic advice, offering specific solvent systems and troubleshooting protocols designed to stabilize the crystal lattice and remove common regioisomeric impurities.

Recommended Solvent Systems

The choice of solvent is dictated by the impurity profile and the hydration state of the crude material.

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
Standard Isopropanol (IPA) MTBE or Ethyl Acetate 1:2 to 1:5Best Starting Point. Balances yield and purity. IPA has a high boiling point allowing for good thermal gradients.
High Polarity Methanol Diethyl Ether 1:5 to 1:10Use if crude is very dark or contains inorganic salts. Note: Hygroscopic risk.[2][4]
Single Solvent Ethanol (Abs.) NoneN/AUse for "polishing" semi-pure material. Requires cooling to -20°C for max yield.
Aggressive Acetonitrile Toluene 1:3Effective for removing non-polar organic byproducts (e.g., unreacted starting materials).

Critical Note: Avoid water-based systems unless absolutely necessary. Pyridine methanamine salts are highly hygroscopic; water inclusion can lead to the formation of hydrate gums that are difficult to dry.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the solubility boundary (spinodal).

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal of pure product (if available) or scratch the glass surface to induce nucleation at a higher temperature.

  • Process Adjustment: You are likely adding the anti-solvent too fast or at too low a temperature. Keep the solution near boiling while adding the anti-solvent (e.g., hot EtOAc into hot IPA solution), then cool very slowly.

  • Solvent Switch: Switch from Methanol (too polar) to Isopropanol. The lower polarity of IPA reduces the gap between the solvent and the oil, favoring crystallization.

Q2: The crystals are hygroscopic and turn into a paste upon filtration. What is the remedy?

A: This is common for amine hydrochlorides.

  • Schlenk Line Filtration: Perform filtration under nitrogen or argon to exclude atmospheric moisture.

  • Wash Solvent: Use anhydrous diethyl ether or pentane for the final wash. These solvents evaporate rapidly, carrying away residual high-boiling solvents before moisture can absorb.

  • Drying: Immediately place the wet cake in a vacuum desiccator over

    
     or KOH pellets.
    
Q3: I have a persistent yellow discoloration. Is this an impurity?

A: Yes, likely trace oxidation products of the pyridine ring or polymerized amine species.

  • Solution: Perform a "hot filtration" step. Dissolve the crude in the minimum amount of hot Methanol/IPA, add 5% w/w Activated Carbon (e.g., Darco G-60), stir for 15 minutes, and filter through a Celite pad while hot. Then proceed with recrystallization.[5]

Detailed Protocol: The "Hot-Drop" Method

This protocol minimizes thermal stress and prevents oiling out by maintaining equilibrium.

Materials:

  • Crude (5-Fluoro-3-methylpyridin-2-yl)methanamine HCl[6]

  • Solvent A: Isopropanol (Anhydrous)

  • Solvent B: Ethyl Acetate (Anhydrous)

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add hot Isopropanol dropwise while stirring at 80°C (reflux). Stop exactly when the solid dissolves (approx. 3-5 mL).

  • Clarification (Optional): If insoluble particles remain, filter rapidly through a pre-heated glass frit.

  • Nucleation Point: Remove from heat. While still hot, add hot Ethyl Acetate dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Redissolution: Add 2-3 drops of hot Isopropanol to clear the solution back to transparent.

  • Controlled Cooling:

    • Wrap the flask in a towel or place it in a warm oil bath with the heat turned off (allows cooling over 2-3 hours).

    • Once at room temperature, move to a 4°C fridge for 4 hours.

  • Collection: Filter the white needles/prisms. Wash with cold Ethyl Acetate/Hexane (1:1). Dry under high vacuum (0.1 mbar) at 40°C.

Visual Workflows

Figure 1: Solvent Selection Decision Matrix

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Major Impurity Type? Start->ImpurityCheck PolarSalts Inorganic Salts / Very Polar ImpurityCheck->PolarSalts Salts present Greasy Non-polar / Starting Material ImpurityCheck->Greasy Oily residues Unknown General / Mixed ImpurityCheck->Unknown Standard synthesis System1 System: MeOH / Et2O (High Polarity) PolarSalts->System1 System2 System: ACN / Toluene (Lipophilic Wash) Greasy->System2 System3 System: IPA / EtOAc (Standard) Unknown->System3

Caption: Decision matrix for selecting the optimal solvent system based on the primary impurity profile of the crude amine salt.

Figure 2: The "Oiling Out" Recovery Loop

OilingOut Observation Observation: Liquid Phase Separation Action1 Re-heat to Reflux (Clear Solution) Observation->Action1 Decision Add Seed Crystal? Action1->Decision Action2 Add Solvent A (IPA) (Increase Solubility) Decision->Action2 If too saturated Action3 Slow Cool (0.5°C/min) Decision->Action3 If seeded Action2->Action3 Action3->Observation If fails (Loop) Result Crystalline Solid Action3->Result

Caption: Troubleshooting logic for recovering a crystallization process that has failed due to liquid-liquid phase separation (oiling out).

References

  • BenchChem Technical Support. (2025).[2] Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives. Retrieved from (Generalized reference for Pyridine HCl purification).

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride.[1][7] Retrieved from .

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Elucidation of Fluorinated Pyridine Building Blocks: A Comparative Guide

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, improve metabolic stability, and enhance target binding affini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. (5-Fluoro-3-methylpyridin-2-yl)methanamine is a highly sought-after building block that offers these pharmacokinetic advantages over its non-fluorinated analog, (3-methylpyridin-2-yl)methanamine.

However, the introduction of a fluorine atom (spin-½, 100% natural abundance) fundamentally alters the molecule's nuclear magnetic resonance (NMR) profile. The resulting heteronuclear spin-spin coupling (¹H-¹⁹F) creates complex multiplet structures that can confound structural elucidation. This guide objectively compares the NMR performance and interpretation workflows of the fluorinated building block against its non-fluorinated counterpart, providing researchers with self-validating experimental protocols to ensure absolute regiochemical certainty.

Structural Context & Mechanistic Insights

To understand the NMR performance of (5-Fluoro-3-methylpyridin-2-yl)methanamine, we must analyze the causality behind its spectral splitting. The highly electronegative fluorine atom at position 5 exerts both inductive electron-withdrawing effects and resonance electron-donating effects, which shift the local electron density.

More critically, the ¹⁹F nucleus interacts with nearby protons through the Fermi contact mechanism [1].

  • H6 (adjacent to N and F): Experiences a strong ortho-coupling to fluorine (³J_HF ≈ 8.5 Hz) and a weaker meta-coupling to H4 (⁴J_HH ≈ 2.5 Hz). This results in a distinct doublet of doublets (dd).

  • H4 (between CH₃ and F): Similarly experiences ortho-coupling to fluorine (³J_HF ≈ 8.5 Hz) and meta-coupling to H6 (⁴J_HH ≈ 2.5 Hz), also appearing as a doublet of doublets (dd), though shifted further upfield due to the shielding effect of the adjacent methyl group.

In contrast, the non-fluorinated alternative, (3-methylpyridin-2-yl)methanamine, exhibits standard ¹H-¹H aromatic couplings (³J_HH and ⁴J_HH), which are generally easier to assign but lack the unique heteronuclear diagnostic handles provided by fluorine[3].

Comparative NMR Data Analysis

The following table summarizes the quantitative ¹H NMR data, contrasting the fluorinated product with its non-fluorinated alternative. This data serves as a reference for rapid spectral benchmarking.

Proton Position(5-Fluoro-3-methylpyridin-2-yl)methanamine(3-Methylpyridin-2-yl)methanamine (Alternative)Splitting Origin in Fluorinated Analog
H6 (Ar-H) ~8.30 ppm (dd, J = 8.5, 2.5 Hz)~8.40 ppm (dd, J = 4.5, 1.5 Hz)³J_HF (ortho to F), ⁴J_HH (meta to H4)
H5 (Ar-H) N/A (Fluorine substituted)~7.10 ppm (dd, J = 7.5, 4.5 Hz)N/A
H4 (Ar-H) ~7.30 ppm (dd, J = 8.5, 2.5 Hz)~7.45 ppm (dd, J = 7.5, 1.5 Hz)³J_HF (ortho to F), ⁴J_HH (meta to H6)
3-CH₃ ~2.35 ppm (s)~2.30 ppm (s)Singlet (Long-range ⁵J_HF is typically < 1 Hz)
2-CH₂ ~3.95 ppm (s)~3.95 ppm (s)Singlet (Isolated from ring spin system)
NH₂ ~1.80 ppm (br s)~1.80 ppm (br s)Exchangeable broad singlet

Advanced Experimental Protocols

To achieve a self-validating structural assignment, relying solely on a standard ¹H NMR spectrum is insufficient due to multiplet overlap. The following step-by-step protocol utilizes heteronuclear decoupling to systematically prove the substitution pattern.

Protocol: Heteronuclear Decoupling & Pure Shift NMR
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solvent contains 0.03% v/v TMS as an internal standard.

  • Standard ¹H NMR Acquisition: Acquire a standard ¹H spectrum at 400 MHz or 600 MHz. Identify the complex multiplets at ~7.30 ppm and ~8.30 ppm.

  • ¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire the ¹⁹F spectrum (typically with ¹H decoupling, ¹⁹F{¹H}) to confirm the presence of a single fluorine environment, expected around -125.0 ppm (referenced to CFCl₃) [1].

  • ¹H{¹⁹F} Decoupled NMR (The Self-Validating Step): Apply continuous wave (CW) or broadband decoupling at the specific ¹⁹F resonance frequency while acquiring the ¹H FID.

    • Causality: By selectively irradiating the ¹⁹F frequency, the ¹H-¹⁹F scalar coupling is eliminated. The complex doublet of doublets (dd) for H4 and H6 will instantly collapse into simple doublets (d), revealing the true ⁴J_HH meta-coupling (~2.5 Hz). This collapse definitively proves that the original complexity was due to fluorine proximity.

  • PSYCHE Pure Shift NMR (Alternative): If hardware permits, utilize the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence. This produces a ¹H-decoupled ¹H spectrum, leaving only the ¹H-¹⁹F couplings visible for direct extraction without proton multiplet overlap [2].

Visualizations

Structural Elucidation Workflow

The following diagram outlines the logical progression of NMR experiments required to unambiguously assign fluorinated heterocycles.

NMR_Workflow Start Sample Prep (CDCl3 / DMSO-d6) Acq1H 1H NMR (Observe Multiplets) Start->Acq1H Acq19F 19F NMR (Confirm F Shift) Start->Acq19F Decouple 1H{19F} Decoupling or PSYCHE Acq1H->Decouple Resolve overlap Acq19F->Decouple Confirm Structural Verification Decouple->Confirm Extract pure J-values

Caption: Step-by-step NMR workflow for resolving heteronuclear coupling in fluorinated pyridines.

Spin-Spin Coupling Network

This diagram maps the critical through-bond J-coupling interactions that dictate the splitting patterns of the pyridine ring protons.

Caption: Primary scalar coupling pathways (1H-19F and 1H-1H) in the 5-fluoro-3-methylpyridine ring.

References

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. University of California, Santa Barbara. Available at:[Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]

Comparative

Characteristic IR bands for 2-aminomethyl-5-fluoro-3-methylpyridine

Comparative Diagnostic Utility & Regioisomeric Differentiation Executive Summary 2-aminomethyl-5-fluoro-3-methylpyridine is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Diagnostic Utility & Regioisomeric Differentiation

Executive Summary

2-aminomethyl-5-fluoro-3-methylpyridine is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and GPCR ligands. Its structural complexity—featuring a basic primary amine, an electron-withdrawing fluorine, and a pyridine core—presents unique analytical challenges.

This guide moves beyond basic spectral listing. It focuses on the comparative performance of Infrared (IR) Spectroscopy against other analytical methods (like NMR) for three critical "performance" metrics in drug development:

  • Reaction Monitoring: Verifying the reduction of the nitrile precursor.

  • Regioisomer Differentiation: Distinguishing the 3-methyl-5-fluoro pattern from the 3-fluoro-5-methyl analog.

  • Salt Form Identification: Confirming the free base vs. HCl salt state.

Theoretical Spectral Framework

To interpret the IR spectrum of this molecule, we must deconstruct it into its constituent oscillators. Unlike 2-aminopyridine (where the nitrogen is directly attached to the ring), this molecule is a pyridine analog of benzylamine . The amine group is aliphatic, separated from the ring by a methylene bridge.

Characteristic Band Assignments (Predicted & Empirical)
Functional GroupVibration ModeWavenumber Region (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3300 – 3400 (Doublet)High: Confirms amine formation. Distinct "molar tooth" shape.
Methylene (-CH₂-) C-H Stretch (Sym/Asym)2850 – 2950 Medium: Differentiates from "2-amino" (aniline-like) analogs which lack this.
Nitrile Precursor C≡N Stretch~2230 – 2250 Critical: Its absence confirms reaction completion (See Section 3).
Pyridine Ring C=N / C=C Ring Stretch1580 – 1610 High: Characteristic of the heteroaromatic core.
Amine Deformation N-H Scissoring1590 – 1650 Medium: Often overlaps with ring stretches.
Aryl Fluorine C-F Stretch1200 – 1260 High: Very strong, sharp band. Distinguishes from non-fluorinated analogs.
Substitution Pattern C-H Out-of-Plane (OOP)800 – 900 Critical: The specific pattern identifies the 2,3,5-substitution.

Comparative Performance Analysis

This section objectively compares IR spectroscopy's utility against alternatives for specific development tasks.

Scenario A: Monitoring Synthesis (Nitrile Reduction)

Task: Confirming conversion of 2-cyano-5-fluoro-3-methylpyridine to the target amine.

MethodPerformance VerdictExperimental Evidence
FT-IR (ATR) Superior (Speed) The starting material has a distinct, sharp peak at ~2240 cm⁻¹ (C≡N) . The product shows zero absorption here and new bands at 3300-3400 cm⁻¹ . This is a binary (Yes/No) check achievable in <30 seconds.
1H NMR Superior (Detail) Shows the appearance of the -CH₂- doublet and disappearance of the precursor. However, requires sample dissolution and deuterated solvents (15-30 mins).
HPLC-UV Moderate Good for purity % but requires method development to separate the polar amine from the neutral nitrile.
Scenario B: Distinguishing Regioisomers

Task: Differentiating 2-aminomethyl-5-fluoro-3-methylpyridine (Target) from 2-aminomethyl-3-fluoro-5-methylpyridine (Impurity).

  • The Challenge: Both isomers have identical mass (LC-MS cannot distinguish) and very similar proton NMR shifts.

  • The IR Solution: The "Fingerprint Region" (600–1500 cm⁻¹) is sensitive to the relative positions of the -F and -CH3 groups.

    • Target (5-F, 3-Me): The fluorine atom at position 5 is para to the pyridine nitrogen (electronically distinct).

    • Isomer (3-F, 5-Me): The fluorine is ortho to the aminomethyl group. This steric crowding shifts the C-F stretch and the Ring Breathing modes significantly (often by 10-20 cm⁻¹).

Experimental Protocol: ATR-FTIR Verification

This protocol uses Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets.

Reagents & Equipment
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (for cleaning).

  • Reference Standard: Validated lot of 2-aminomethyl-5-fluoro-3-methylpyridine.

Step-by-Step Workflow
  • Background Scan: Clean crystal with isopropanol. Collect background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Solid: Place ~5 mg of powder on the crystal center. Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N).

    • Oil/Liquid: Place 1 drop to cover the crystal active area.

  • Acquisition: Scan sample (32 scans).

  • Data Processing: Apply "ATR Correction" (if comparing to transmission library data). Perform baseline correction.

  • Validation Logic (See Diagram below): Check for presence of Amine doublet and C-F stretch; check for absence of Nitrile peak.

Decision Logic & Visualization

The following diagrams illustrate the logic flow for quality control and spectral interpretation.

Diagram 1: Spectral Logic Tree for Identification

This decision tree guides the chemist through verifying the compound's identity based on IR bands.

SpectralLogic Start Unknown Sample Spectrum CheckCN Check 2200-2250 cm⁻¹ (Nitrile Region) Start->CheckCN HasCN Peak Present CheckCN->HasCN Yes NoCN No Peak CheckCN->NoCN No Result_SM ID: Starting Material (Nitrile Precursor) HasCN->Result_SM CheckNH Check 3300-3400 cm⁻¹ (Amine Region) NoCN->CheckNH HasNH Doublet Present CheckNH->HasNH Yes NoNH Absent CheckNH->NoNH No CheckCF Check 1200-1260 cm⁻¹ (C-F Stretch) HasNH->CheckCF Result_Unk ID: Unknown/Degraded NoNH->Result_Unk Result_Target ID: Target Amine (2-aminomethyl-5-fluoro...) CheckCF->Result_Target Strong Band CheckCF->Result_Unk Weak/None

Caption: Logical workflow for distinguishing the target amine from its nitrile precursor using key IR regions.

Diagram 2: Synthesis & QC Workflow

This diagram places the IR analysis within the broader context of the synthesis pipeline.

SynthesisWorkflow Reactants Reactants: 2-cyano-5-fluoro-3-methylpyridine Reaction Reduction (H2, Catalyst) Reactants->Reaction Workup Workup & Isolation Reaction->Workup QC_Point QC Checkpoint: FT-IR Analysis Workup->QC_Point Decision Pass/Fail? QC_Point->Decision Release Release for Next Step Decision->Release No Nitrile Peak Reprocess Reprocess (Incomplete Rxn) Decision->Reprocess Nitrile Peak Detected

Caption: Integration of IR spectroscopy as a rapid Go/No-Go gate in the synthetic pathway.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general functional group assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Source for comparative spectra of fluoropyridines).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.
Validation

A Comparative Guide to the LC-MS Fragmentation of Fluorinated Pyridin-2-ylmethanamine

Introduction In modern drug discovery and development, the strategic incorporation of fluorine into lead compounds is a widely employed tactic to modulate metabolic stability, lipophilicity, and binding affinity. Pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and development, the strategic incorporation of fluorine into lead compounds is a widely employed tactic to modulate metabolic stability, lipophilicity, and binding affinity. Pyridine-containing scaffolds are ubiquitous in pharmaceuticals, making a deep understanding of their analytical behavior essential. This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of pyridin-2-ylmethanamine and its fluorinated analog, 5-fluoro-pyridin-2-ylmethanamine. As researchers and drug development professionals, understanding these fragmentation pathways is critical for unambiguous structure elucidation, metabolite identification, and reaction monitoring. This document moves beyond a simple recitation of data to explain the causal mechanisms driving the observed fragmentation, providing field-proven insights into the analytical choices made.

The Foundational Principles of Fragmentation

Before delving into the specific molecules, it is crucial to revisit the core principles governing fragmentation in electrospray ionization-mass spectrometry (ESI-MS). The fragmentation process is not random; it is dictated by fundamental chemical principles.[1] When a protonated molecule ([M+H]⁺) enters the collision cell, the applied collision energy is converted into internal vibrational energy. This energy is distributed throughout the molecule, and bonds subsequently break based on two primary factors:

  • Bond Strength: Weaker bonds are inherently more susceptible to cleavage.[1]

  • Fragment Ion Stability: Fragmentation pathways that lead to the formation of stable carbocations or resonance-stabilized ions are highly favored.[1]

Protonation typically occurs at sites with high proton affinity, such as the nitrogen atoms in our target molecules. This initial protonation site can significantly influence the subsequent fragmentation cascade.[2][3]

Experimental Design: A Self-Validating Protocol

To ensure the data is reliable and the comparison is valid, a robust analytical method is paramount. The following LC-MS/MS protocol is designed for the baseline separation and detailed fragmentation analysis of both pyridin-2-ylmethanamine and its fluorinated analog.

Experimental Workflow

The overall analytical process follows a standard, logical progression from sample introduction to data acquisition, ensuring reproducibility.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry prep Dilute analyte in 50:50 ACN:H2O to 10 ng/mL lc Inject 5 µL onto C18 Column prep->lc gradient Gradient Elution (H2O/ACN + 0.1% Formic Acid) lc->gradient esi Electrospray Ionization (Positive Mode) gradient->esi q1 MS1: Isolate Precursor Ion ([M+H]+) esi->q1 cid MS2: Collision-Induced Dissociation (CID) q1->cid q3 Scan for Product Ions cid->q3

Caption: General experimental workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Parameters
  • Liquid Chromatography System: Standard HPLC or UHPLC system.

  • Column: Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm (or equivalent Fused-Core® particle column for high efficiency at lower backpressure).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Collision Gas: Nitrogen.

  • Analysis Mode: Product Ion Scan. Collision energy was ramped (10-40 eV) to capture both low and high-energy fragments.

The choice of a C18 column provides excellent reversed-phase retention for these relatively polar compounds, while the addition of formic acid ensures efficient protonation for ESI positive mode analysis.[5]

Fragmentation Pattern Analysis: A Head-to-Head Comparison

The most significant insights are derived from directly comparing the fragmentation pathways of the non-fluorinated and fluorinated compounds. The presence of the highly electronegative fluorine atom introduces distinct changes to the molecule's electronic structure, altering bond stabilities and directing fragmentation down different paths.

Pyridin-2-ylmethanamine (Non-Fluorinated)

The fragmentation of protonated pyridin-2-ylmethanamine ([M+H]⁺ at m/z 109.08) is primarily driven by the cleavage of the benzylic C-C bond and the C-N bond of the side chain.

  • Pathway A (Dominant): The most favorable fragmentation is the cleavage of the C-C bond between the pyridine ring and the aminomethyl group. This results in the formation of a highly stable, resonance-stabilized pyridinium ion at m/z 93.06. The stability of this ion makes it the anticipated base peak in the MS/MS spectrum.

  • Pathway B: A secondary pathway involves the loss of ammonia (NH₃) from the precursor ion. This neutral loss leads to the formation of an ion at m/z 92.06. This is a common fragmentation route for primary amines.[6][7]

5-Fluoro-pyridin-2-ylmethanamine (Fluorinated)

For the fluorinated analog ([M+H]⁺ at m/z 127.07), the fragmentation landscape becomes more complex. The fluorine atom exerts a strong inductive electron-withdrawing effect, influencing the stability of potential fragment ions.

  • Pathway C (Dominant): Similar to the non-fluorinated compound, the primary fragmentation pathway is the cleavage of the benzylic C-C bond. This yields a resonance-stabilized 5-fluoro-pyridinium ion at m/z 111.05. This fragment is expected to be the base peak.

  • Pathway D: The loss of ammonia (NH₃) also occurs, producing an ion at m/z 110.05.

  • Pathway E (Fluorine-Specific): A characteristic fragmentation for many fluorinated aromatic compounds is the neutral loss of hydrogen fluoride (HF).[8] This pathway leads to the formation of an ion at m/z 107.06. The observation of this fragment is a key diagnostic marker for the presence and location of the fluorine atom on the pyridine ring.

The following diagram visually contrasts these fragmentation pathways.

G cluster_0 Pyridin-2-ylmethanamine Fragmentation cluster_1 5-Fluoro-pyridin-2-ylmethanamine Fragmentation parent_nf [M+H]⁺ m/z 109.08 frag_a_nf Pyridinium Ion m/z 93.06 (Base Peak) parent_nf->frag_a_nf - CH₄N frag_b_nf [M+H - NH₃]⁺ m/z 92.06 parent_nf->frag_b_nf - NH₃ parent_f [M+H]⁺ m/z 127.07 frag_c_f 5-F-Pyridinium Ion m/z 111.05 (Base Peak) parent_f->frag_c_f - CH₄N frag_d_f [M+H - NH₃]⁺ m/z 110.05 parent_f->frag_d_f - NH₃ frag_e_f [M+H - HF]⁺ m/z 107.06 parent_f->frag_e_f - HF

Caption: Proposed fragmentation pathways for protonated pyridin-2-ylmethanamine and its 5-fluoro analog.

Comparative Data Summary

The key differentiators in the fragmentation patterns can be summarized quantitatively. The table below presents the expected major ions and their proposed structures, providing a clear reference for comparison.

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure Expected Relative Abundance
Pyridin-2-ylmethanamine109.0893.06CH₄NPyridinium IonHigh (Base Peak)
92.06NH₃2-Vinylpyridine IonMedium
5-Fluoro-pyridin-2-ylmethanamine127.07111.05CH₄N5-Fluoro-pyridinium IonHigh (Base Peak)
110.05NH₃5-Fluoro-2-vinylpyridine IonMedium
107.06HFPyridin-2-ylmethanimine IonLow to Medium

Conclusion and Practical Implications

This comparative guide demonstrates that while pyridin-2-ylmethanamine and its 5-fluoro analog share common fragmentation channels—namely the characteristic cleavage of the benzylic C-C bond—the introduction of fluorine creates a unique and diagnostically significant fragmentation pathway through the neutral loss of HF.[8]

For researchers in drug development and metabolism, these findings have direct practical applications:

  • Structure Verification: The presence of a fragment corresponding to the loss of 20 Da (HF) from the precursor ion is a strong indicator of a monofluorinated aromatic compound.

  • Isomer Differentiation: The fragmentation pattern can help distinguish between isomers. For example, fluorination on the side chain versus the aromatic ring would produce vastly different MS/MS spectra.

  • Metabolite Identification: When screening for metabolites, the predicted fragmentation pathways allow for the creation of specific and sensitive Multiple Reaction Monitoring (MRM) methods to track the parent drug and its biotransformation products.

By understanding the underlying chemical principles that dictate these fragmentation patterns, scientists can leverage LC-MS/MS not just as a quantitative tool, but as a powerful instrument for definitive structural elucidation.

References

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. National Institute of Standards and Technology. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Mass spectra of fluorocarbons. National Bureau of Standards. [Link]

  • Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. [Link]

  • Fragmentation Patterns in Mass Spectrometry. TutorChase. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Center for Biotechnology Information. [Link]

  • Mass spectrometry fragmentation pattern (a proposal). ResearchGate. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Center for Biotechnology Information. [Link]

  • PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. National Center for Biotechnology Information. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Link. [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide... ResearchGate. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]

  • A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. PubMed. [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. The Ohio State University. [Link]

  • Fragmentation of protonated peptides containing glutamine or glutamic acid. ResearchGate. [Link]

  • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. PubMed. [Link]

  • Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory. eScholarship.org. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. National Center for Biotechnology Information. [Link]

Sources

Comparative

19F NMR chemical shift reference for 5-fluoropyridine derivatives

As a Senior Application Scientist overseeing analytical workflows in drug development, I frequently audit nuclear magnetic resonance (NMR) methodologies. While proton ( H) and carbon ( C) NMR protocols are largely standa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical workflows in drug development, I frequently audit nuclear magnetic resonance (NMR) methodologies. While proton (


H) and carbon (

C) NMR protocols are largely standardized, fluorine (

F) NMR remains a notorious source of irreproducibility.

The


F nucleus is highly receptive—second only to 

H—and boasts a massive chemical shift dispersion of over 800 ppm[1]. However, this extreme sensitivity means that the local electronic environment heavily dictates the chemical shift. When analyzing basic N-heterocycles like 5-fluoropyridine derivatives—ubiquitous motifs in modern pharmaceuticals and agrochemicals—the choice of chemical shift reference standard can make or break the integrity of your data.

This guide objectively compares common


F NMR reference standards, explains the physical causality behind shift variability in 5-fluoropyridines, and provides a self-validating protocol for reproducible acquisition.

The Physics of F Shielding: Why 5-Fluoropyridines are Problematic

Unlike


H NMR, where diamagnetic shielding dominates, 

F chemical shifts are governed almost entirely by the paramagnetic shielding term (

)
. This term is exquisitely sensitive to the local electron density,

-bond polarization, and the energy of excited states.

In a 5-fluoropyridine system, the pyridine nitrogen possesses a lone pair of electrons that acts as a strong hydrogen-bond acceptor and a basic site. Depending on the substitution pattern, the


F resonance typically falls between -118 ppm and -146 ppm  (e.g., dimethyl 5-fluoropyridine-2,4-dicarboxylate resonates at -118.3 ppm[2], while 2-(N,N-dimethylamino)-5-fluoropyridine resonates at -145.88 ppm[3]).

The Causality of Error: If an acidic reference standard is introduced directly into the sample, it will protonate the pyridine nitrogen. This protonation pulls electron density away from the aromatic ring, drastically altering the


 term of the fluorine atom and shifting the 

F signal downfield. Therefore, the fundamental rule of 5-fluoropyridine NMR is that the reference standard must be completely chemically inert or physically isolated from the analyte[4].

Comparative Analysis of F Reference Standards

To achieve reproducible data, we must evaluate the performance of common reference standards against the specific chemical reactivity of 5-fluoropyridines.

Reference StandardShift vs CFCl

(ppm)
Boiling Point (°C)Chemical InertnessSuitability for 5-Fluoropyridines
Trichlorofluoromethane (CFCl

)
0.00[5]23.7HighExcellent (External Only) . The IUPAC gold standard[4]. Highly volatile; must be used in a sealed coaxial insert.
Trifluoroacetic Acid (TFA) -76.55[5]72.4Very Low (Acidic)Poor (Do Not Use) . Protonates the basic pyridine nitrogen, causing massive chemical shift artifacts.
Fluorobenzene (PhF) -113.15[5]85.0HighExcellent (Internal) . Chemically inert, stable, and does not overlap with typical 5-fluoropyridine signals.
Hexafluorobenzene (C

F

)
-164.90[5]80.2HighGood (Internal) . Inert, but multiple equivalent fluorines can cause intense signals that may create phasing artifacts.

Decision Matrix: Selecting the Optimal Standard

The following workflow illustrates the logical decision-making process for selecting a reference standard when analyzing basic fluorinated N-heterocycles.

G N1 Target: 5-Fluoropyridine Derivative 19F NMR Analysis N2 Is the sample sensitive to pH or hydrogen bonding? N1->N2 N3 AVOID TFA (-76.55 ppm) Risk of Pyridine Protonation N2->N3 Yes (Basic N) N5 Use Inert Internal Standard (Fluorobenzene at -113.15 ppm) N2->N5 No (Neutralized) N4 Use External Referencing (CFCl3 in Coaxial Insert) N3->N4 Gold Standard N3->N5 Practical Alternative

Decision matrix for selecting 19F NMR reference standards for basic N-heterocycles.

Self-Validating Experimental Protocol: F NMR of 5-Fluoropyridines

To ensure absolute trustworthiness in your spectral data, the protocol itself must prevent user-induced artifacts. The following methodology utilizes an external referencing system to guarantee that the analyte's electronic environment remains unperturbed[4].

Step 1: Sample Preparation & Concentration Control
  • Dissolve exactly 5.0 mg of the 5-fluoropyridine derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Causality Check: Do not exceed 10 mg/mL. High concentrations of planar N-heterocycles promote

    
     stacking and intermolecular dipole interactions, which alter the local magnetic field and cause concentration-dependent chemical shifting.
    
Step 2: Reference Introduction (External Method)
  • Obtain a precision coaxial NMR insert (e.g., Wilmad-LabGlass).

  • Fill the inner capillary with a 1% (v/v) solution of CFCl

    
     in CDCl
    
    
    
    and seal it.
  • Place the coaxial insert into the standard 5 mm NMR tube containing your sample.

  • Causality Check: By physically isolating the IUPAC standard (CFCl

    
    ) from the sample, we eliminate any risk of hydrogen bonding or acid-base chemistry between the reference and the pyridine nitrogen[4].
    
Step 3: NMR Acquisition Parameters
  • Nucleus: Tune the probe to

    
    F (typically ~376 MHz on a 400 MHz console).
    
  • Pulse Sequence: Select an inverse-gated

    
    H-decoupled sequence (e.g., zgig on Bruker systems).
    
    • Causality Check:

      
      H-
      
      
      
      F spin-spin coupling constants can be as large as 50 Hz[1]. Decoupling collapses complex multiplets into sharp singlets, vastly improving signal-to-noise ratio and integration accuracy.
  • Relaxation Delay (D1): Set D1 to 3.0 – 5.0 seconds.

    • Causality Check: Fluorine nuclei in small aromatic systems often exhibit long longitudinal relaxation times (

      
      ). A standard 1-second delay will result in incomplete magnetization recovery, leading to artificially low integrals[6].
      
Step 4: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to smooth the baseline without sacrificing resolution.

  • Perform a rigorous manual phase correction.

  • Calibrate the spectrum by setting the sharp singlet from the inner coaxial capillary (CFCl

    
    ) to exactly 0.00 ppm [5].
    

By adhering to this protocol, the resulting chemical shifts will be a true reflection of the 5-fluoropyridine's intrinsic electronic structure, free from the artifactual noise of improper standard selection.

References

  • 19F NMR Reference Standards Colorado University URL
  • Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy Semantic Scholar / ACS Omega URL
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information The Royal Society of Chemistry URL
  • National Institutes of Health (NIH)
  • Supplementary Information - The Royal Society of Chemistry The Royal Society of Chemistry URL
  • Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia URL

Sources

Validation

The Ultimate Guide to HPLC Method Development for Picolylamine Isomers: HILIC vs. Mixed-Mode vs. Ion-Pairing RP

Picolylamines (aminomethylpyridines) are highly polar, basic small molecules that serve as critical intermediates in pharmaceutical synthesis and drug development. Separating the positional isomers—2-picolylamine, 3-pico...

Author: BenchChem Technical Support Team. Date: March 2026

Picolylamines (aminomethylpyridines) are highly polar, basic small molecules that serve as critical intermediates in pharmaceutical synthesis and drug development. Separating the positional isomers—2-picolylamine, 3-picolylamine, and 4-picolylamine—presents a formidable chromatographic challenge.

This guide objectively compares three advanced High-Performance Liquid Chromatography (HPLC) strategies for separating these isomers, providing the mechanistic causality behind each approach and self-validating experimental protocols to ensure scientific integrity.

The Physicochemical Challenge

To engineer a successful separation, we must first analyze the molecular properties of the analytes. Picolylamines possess a highly basic primary amine and a pyridine ring. Their partition coefficients are exceptionally low (logP ~0.1 to 0.6), making them highly hydrophilic. Furthermore, their dissociation constants differ only slightly based on spatial geometry; for example, 4-picolylamine has a primary amine pKa of ~9.6, whereas 2-picolylamine has a pKa of ~8.8[1][2].

Why Standard Reversed-Phase (C18) Fails:

  • Zero Retention: Due to their hydrophilicity, picolylamines elute in the void volume on standard C18 columns.

  • Phase Collapse: Attempting to retain them using 100% aqueous mobile phases leads to stationary phase dewetting (collapse).

  • Severe Peak Tailing: The highly basic primary amines interact strongly with residual acidic silanols on the silica matrix, destroying peak symmetry and resolution.

Comparison of Chromatographic Strategies

To overcome these limitations, chromatographers must utilize alternative retention mechanisms. Below is an objective comparison of the three most viable strategies.

Strategy A: Ion-Pairing Reversed-Phase (IP-RP)

IP-RP utilizes a standard C18 column but introduces an anionic ion-pairing reagent (e.g., sodium hexanesulfonate or heptafluorobutyric acid) into the mobile phase. The reagent binds to the protonated amine of the picolylamine, forming a neutral, hydrophobic complex that retains on the C18 phase.

  • Pros: Utilizes standard, inexpensive C18 columns; good UV reproducibility.

  • Cons: Ion-pairing reagents cause severe ion suppression in LC-MS. They also permanently alter the stationary phase, requiring dedicated columns.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

operates with a polar stationary phase (e.g., Amide or Zwitterionic) and an organic-rich mobile phase (>70% Acetonitrile)[3]. Water from the mobile phase forms an enriched layer on the stationary phase surface. Picolylamines partition into this aqueous layer, with separation driven by subtle differences in hydrogen-bonding and dipole moments[4][5].

  • Pros: The gold standard for LC-MS compatibility; excellent peak shape due to the suppression of silanol activity by high organic content.

  • Cons: Requires strict sample diluent matching (samples must be dissolved in high organic solvent) to prevent peak distortion.

Strategy C: Mixed-Mode Chromatography (MMC)Mixed-Mode Chromatography combines multiple retention mechanisms—typically reversed-phase and cation-exchange (RP/CX)—on a single ligand[6]. Because the pKa values of the picolylamine isomers differ slightly, tuning the mobile phase pH and buffer concentration provides exquisite, independent control over their ionization states and ionic interactions.
  • Pros: Unmatched selectivity and resolution for positional isomers; high loading capacity.

  • Cons: Method development is multidimensional and complex, requiring precise tuning of pH, ionic strength, and organic modifier.

Experimental Data & Performance Comparison

The following table synthesizes the expected chromatographic performance of each mode when separating 2-, 3-, and 4-picolylamine.

Performance MetricIon-Pairing RP (C18 + Sulfonate)HILIC (Zwitterionic/Amide)Mixed-Mode (RP/Cation-Exchange)
Primary Retention Mechanism Hydrophobic Partitioning + Ion-PairingHydrophilic Partitioning + ElectrostaticsHydrophobic + Cation-Exchange
Isomer Resolution (

)
1.2 – 1.5 (Moderate)1.8 – 2.5 (Excellent)> 2.5 (Superior)
Peak Symmetry (

)
1.3 – 1.8 (Tailing common)1.0 – 1.2 (Highly symmetrical)1.0 – 1.1 (Highly symmetrical)
LC-MS Compatibility Poor (Severe ion suppression)Excellent (High volatility)Moderate to Good (Requires volatile buffers)
Equilibration Time > 30 column volumes15 – 20 column volumes10 – 15 column volumes

Mechanistic Workflows & Logical Pathways

HILIC_Mechanism A Picolylamine Isomers (Highly Polar, Basic) B Bulk Mobile Phase (>70% ACN) A->B Injection C Water-Enriched Layer (Stationary Phase) B->C Hydrophilic Partitioning D Electrostatic & H-Bonding Interactions C->D Secondary Interactions E Baseline Resolution D->E Selectivity Amplification

HILIC retention mechanism for picolylamine isomers via hydrophilic partitioning and electrostatics.

MMC_Optimization Start Mixed-Mode (RP/CX) Optimization Step1 1. Tune Organic Modifier (%ACN) (Modulates Hydrophobic Retention) Start->Step1 Step2 2. Adjust Buffer pH (pH 3.0 - 5.0) (Modulates Isomer Ionization) Step1->Step2 Step3 3. Optimize Buffer Concentration (Modulates Cation-Exchange) Step2->Step3 Decision Is Resolution > 1.5? Step3->Decision Decision->Step1 No, refine parameters End Method Validated Decision->End Yes

Step-by-step optimization logic for Mixed-Mode Chromatography (RP/CX) method development.

Step-by-Step Method Development Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: HILIC Method Optimization (MS-Compatible)

Causality: HILIC requires a delicate balance of water to maintain the partitioning layer. Ammonium formate is used because the formate ion provides necessary ionic strength to mask residual silanols without suppressing MS signals.

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide column (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Sample Preparation: Dilute picolylamine standards in 75% Acetonitrile / 25% Water. Critical: Injecting highly aqueous samples in HILIC will cause peak splitting.

  • Gradient Execution:

    • Start at 90% B (Hold for 2 mins to establish the water layer).

    • Ramp to 60% B over 10 minutes (Increasing water elutes the polar analytes).

    • Re-equilibrate at 90% B for 15 column volumes.

  • Self-Validation Check (System Suitability): Inject toluene as a void volume marker. If toluene is retained, the system is operating in reversed-phase, not HILIC. Ensure

    
     between 3-picolylamine and 4-picolylamine; if co-elution occurs, decrease the gradient steepness.
    
Protocol B: Mixed-Mode (RP/CX) Optimization

Causality: Mixed-mode allows independent tuning. The organic modifier controls the hydrophobic pyridine ring, while the buffer concentration controls the electrostatic interaction with the primary amine.

  • Column Selection: Select an RP/Cation-Exchange mixed-mode column.

  • Buffer Preparation: Prepare a 50 mM Ammonium Acetate buffer, adjusted strictly to pH 4.5. At this pH, the primary amines of all isomers are fully protonated, maximizing cation-exchange interactions.

  • Isocratic Tuning:

    • Set the system to 20% Acetonitrile / 80% Buffer.

    • Hydrophobic Tuning: If retention is too long, increase Acetonitrile to 30%.

    • Ionic Tuning: If isomers co-elute, decrease the buffer concentration to 25 mM. Lowering ionic strength increases the retention of the charged amines on the cation-exchange sites, amplifying selectivity based on their slight pKa differences.

  • Self-Validation Check (System Suitability): Monitor the tailing factor (

    
    ). If 
    
    
    
    , secondary interactions are dominating. Increase the buffer concentration in 10 mM increments until
    
    
    , confirming that the primary cation-exchange mechanism is functioning correctly.

References

  • Title: Clinical Metabolomics: Expanding the Metabolome Coverage Using Advanced Analytical Techniques Source: LCGC International URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes Source: PubMed / Elsevier URL: [Link]

  • Title: Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography Source: Journal of Separation Science URL: [Link]

  • Title: Advances in Therapeutic Peptides Separation and Purification Source: MDPI URL: [Link]

  • Title: 2-Picolylamine Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Determination and Prediction of Dissociation Constants and Related Thermodynamic Properties for 2-(Butylamino)ethanol, m-Xylylenediamine, 3-Picolylamine, Isopentylamine, and 4-(Aminoethyl)-piperidine Source: American Chemical Society (ACS) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (5-Fluoro-3-methylpyridin-2-yl)methanamine

Executive Summary & Immediate Safety Profile Scope: This guide details the containment, classification, and disposal of (5-Fluoro-3-methylpyridin-2-yl)methanamine (CAS: 1428532-86-8 for HCl salt; similar derivatives appl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Profile

Scope: This guide details the containment, classification, and disposal of (5-Fluoro-3-methylpyridin-2-yl)methanamine (CAS: 1428532-86-8 for HCl salt; similar derivatives apply).[1] Primary Hazard Class: Corrosive (Category 1B) and Acute Toxin . The presence of the primary amine group confers high basicity, while the fluorinated pyridine ring necessitates specific incineration protocols to manage hydrogen fluoride (HF) generation.

Critical Directive: Do NOT mix this compound with non-halogenated organic solvents or acidic waste streams without controlled neutralization. Segregate strictly as Halogenated Basic Organic Waste .

Chemical Hazard Assessment

Before disposal, the waste generator must characterize the material to ensure container compatibility and incinerator safety.[1]

ParameterSpecificationOperational Implication
Functional Groups Primary Amine, Fluorinated PyridineCorrosive to skin/eyes; incompatible with strong acids and oxidizers.[1]
Waste Stream Halogenated Organic Crucial: Must be incinerated in a facility equipped with HF scrubbers.
pH (1% soln) ~11.0 - 12.0 (Estimated)Classifies as D002 (Corrosive) under RCRA if pH ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

12.5.
Incompatibility Acids, Acid Chlorides, ChloroformatesRisk of exothermic reaction and gas evolution upon mixing.[2]
Flash Point >100°C (Predicted)Generally not D001 (Ignitable) unless in flammable solvent.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection and safety incidents.

A. Segregation Logic
  • Halogenated vs. Non-Halogenated: Due to the fluorine atom, this compound must never be bulked with standard non-halogenated solvents (e.g., Acetone, Methanol).[1] Doing so contaminates the entire drum, forcing the disposal facility to treat the whole volume as halogenated, significantly increasing cost and environmental impact.[1]

  • Acid/Base Separation: As a strong base, keep separate from acidic waste streams to prevent in-drum heating or pressure buildup.[1]

B. Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP).

  • Acceptable: Glass (Borosilicate), provided the cap liner is chemically resistant (PTFE-lined).[1]

  • Prohibited: Metal containers (aluminum or steel) without liners, as the amine can corrode metal over time, and fluoride ions (if degradation occurs) attack aluminum.[1]

Disposal Workflows

The following workflows describe the specific steps for liquid and solid waste streams.

Workflow 1: Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario: You have a reaction mixture containing the title compound dissolved in a solvent (e.g., Dichloromethane or DMF).[1]

  • pH Check: If the solution is highly basic (pH > 12), consider neutralizing to pH 7–9 using dilute Sulfuric Acid (

    
    ) before adding to the waste container. This reduces corrosion risk.
    
    • Expert Note: Perform neutralization in an ice bath to manage exotherms.

  • Solvent Compatibility:

    • If solvent is DCM/Chloroform : Pour directly into Halogenated Waste .

    • If solvent is Methanol/Ethyl Acetate : The presence of the fluorinated pyridine contaminates this stream. You must label and dispose of the entire mixture as Halogenated Waste .

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Dichloromethane (80%), (5-Fluoro-3-methylpyridin-2-yl)methanamine (5%), Reaction Byproducts".[1]

    • Hazard Checkbox: Corrosive, Toxic.[1]

Workflow 2: Solid Waste (Contaminated Consumables)

Scenario: Silica gel, filter paper, or disposable pipettes contaminated with the compound.[1]

  • Bagging: Place solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Double Containment: If the waste is wet or has a strong odor, double-bag or place inside a wide-mouth HDPE jar.

  • Labeling: "Solid Debris contaminated with Fluorinated Pyridines."

Workflow 3: Pure Substance (Expired or Unused)

Scenario: Disposing of a vial of pure material.

  • Do Not Bulking: Do not empty the vial into a liquid waste drum.

  • Lab Pack: Leave the material in its original container. Ensure the cap is tight.[3][4][5][6]

  • Overpack: Place the vial into a larger "Lab Pack" drum designated for incineration.

Visualized Decision Protocols

Diagram 1: Waste Segregation Logic

This decision tree ensures the compound is routed to the correct waste stream to prevent cross-contamination and ensure regulatory compliance.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB Stream B: Solid Hazardous Waste (Double Bagged) Solid->StreamB NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No HaloSolvent Halogenated Solvent SolventCheck->HaloSolvent Yes ContaminationRule CRITICAL RULE: Fluorinated solute makes entire stream Halogenated NonHaloSolvent->ContaminationRule StreamA Stream A: Halogenated Liquid Waste (Incineration with Scrubber) HaloSolvent->StreamA ContaminationRule->StreamA

Caption: Logic flow for segregating (5-Fluoro-3-methylpyridin-2-yl)methanamine waste. Note that even non-halogenated solvents become halogenated waste streams when mixed with this fluorinated compound.

Emergency Procedures: Spill Response

Trigger: Spillage of >5 mL of liquid or >1 g of solid outside a fume hood.

  • Evacuate & Ventilate: Clear the immediate area.[7] Amines can cause respiratory irritation.[3][8][9]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Solid: Gently sweep into a dustpan to avoid aerosolization.

    • Liquid: Surround with universal absorbent pads or vermiculite.

  • Neutralization (Optional but Recommended for larger spills):

    • Apply a spill pillow or absorbent treated with Citric Acid to neutralize the basic amine.

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Wipe the surface with water and detergent.

  • Disposal: Label as "Spill Debris: Fluorinated Amine" and dispose via Stream B (Solid Hazardous Waste).

Regulatory Compliance (RCRA)

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.[1]

  • Characteristic Waste Codes:

    • D002 (Corrosive): Applicable if the waste is aqueous and has a pH

      
       12.5.
      
    • D001 (Ignitable): Applicable only if the compound is in a flammable solvent (Flash point < 60°C).

  • Listed Waste Codes:

    • F001/F002: Applicable if the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1][10][11]

    • Not D038: While a pyridine derivative, it is generally not classified as D038 (Pyridine) unless the parent Pyridine (C5H5N) is present.[1] However, check state-specific lists (e.g., California Title 22) which may be stricter.[1]

Final Disposal Method: High-temperature incineration at a permitted TSD (Treatment, Storage, and Disposal) facility capable of handling halogenated organics.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[12] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine.[13] National Library of Medicine. [Link]

Sources

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